Asperaculane B
Description
This compound has been reported in Aspergillus aculeatus with data available.
from the fungus Aspergillus aculeatus; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3aR,8S,8aR)-3-ethyl-8-hydroxy-6-(hydroxymethyl)-8a-methyl-3a,4,7,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C14H20O3/c1-3-10-7-13(17)14(2)11(10)5-4-9(8-15)6-12(14)16/h4,7,11-12,15-16H,3,5-6,8H2,1-2H3/t11-,12+,14-/m1/s1 |
InChI Key |
GFYHPKUYDFUKNL-MBNYWOFBSA-N |
Isomeric SMILES |
CCC1=CC(=O)[C@@]2([C@@H]1CC=C(C[C@@H]2O)CO)C |
Canonical SMILES |
CCC1=CC(=O)C2(C1CC=C(CC2O)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and isolation of Asperaculane B from Aspergillus aculeatus.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Aspergillus, in particular, is a well-established reservoir of novel natural products. This technical guide details the discovery, isolation, and characterization of Asperaculane B, a nordaucane sesquiterpenoid derived from the fungus Aspergillus aculeatus. This document provides a comprehensive overview of the experimental protocols employed in its isolation and purification, alongside a summary of its known biological activities and the analytical data that defined its structure.
Aspergillus aculeatus is a fungus belonging to the black Aspergilli group and is known for producing a variety of bioactive compounds.[1] In a 2015 study, researchers investigating the chemical constituents of A. aculeatus fermentation cultures successfully isolated and identified two new sesquiterpenoids, named Asperaculane A and this compound.[1][2][3] This guide will focus on the methodologies and findings related to this compound.
Experimental Protocols
Fungal Fermentation and Extraction
The production of this compound was achieved through the solid-state fermentation of Aspergillus aculeatus.
1. Fungal Strain and Culture Conditions:
-
Organism: Aspergillus aculeatus.
-
Fermentation Medium: Solid rice medium.
-
Incubation: The fungus was cultured for a period sufficient to allow for the production of secondary metabolites.
2. Extraction of Fungal Metabolites:
-
The solid fermentation culture was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]
-
The resulting extract was evaporated to dryness.
-
The residue was then partitioned with ethyl acetate (EtOAc) to isolate a crude extract containing the desired compounds.[1]
Isolation and Purification of this compound
The crude ethyl acetate extract was subjected to a multi-step purification process to isolate this compound.
1. Silica Gel Column Chromatography:
-
The EtOAc extract was first fractionated using silica gel column chromatography.
-
A gradient of solvents with increasing polarity was used to elute different fractions.
2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions containing this compound from the silica gel column were further purified by preparative RP-HPLC.[2]
-
Column: Phenomenex Luna 5 μm C18(2), 250 × 10 mm.[2]
-
Mobile Phase: A gradient of acetonitrile (MeCN) in 5% MeCN/H₂O, both containing 0.05% trifluoroacetic acid (TFA).[2]
-
Gradient: 0–40% B over 20 min, 40–100% B from 20 to 40 min, held at 100% B for 2 min, then back to 0% B over 2 min.[2]
-
Flow Rate: 5.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
Structural Elucidation and Data
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
| Analytical Technique | Data for this compound | Reference |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) | m/z [M+Na]⁺ 259.1312 (calculated for C₁₄H₂₀O₃Na, 259.1310) | [1] |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 6.81 (1H, s), 4.41 (1H, d, J = 7.8 Hz), 2.76 (1H, m), 2.45 (1H, m), 2.22 (1H, m), 2.05 (1H, m), 1.95 (1H, m), 1.85 (1H, m), 1.75 (1H, m), 1.65 (1H, m), 1.22 (3H, s), 1.05 (3H, d, J = 6.6 Hz) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 200.1, 158.8, 138.9, 81.2, 50.1, 45.3, 41.2, 35.4, 32.1, 29.8, 25.4, 22.1, 18.7, 15.3 | [1] |
Biological Activity
Cytotoxicity
This compound was evaluated for its in vitro cytotoxic activity against two cell lines.[1][4][3]
| Cell Line | Description | Activity of this compound | Reference |
| HeLa | Human cervical cancer cell line | No significant cytotoxicity observed | [1] |
| CHO | Chinese hamster ovary cell line | No significant cytotoxicity observed | [1] |
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Seeding: HeLa and CHO cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells.
Antimalarial Activity
Subsequent studies revealed that this compound possesses significant antimalarial properties. It was found to inhibit both the transmission of Plasmodium falciparum to mosquitoes and the development of the asexual stage of the parasite.[4][5]
| Activity | IC₅₀ Value | Reference |
| P. falciparum Transmission Inhibition | 7.89 µM | [4][5] |
| Asexual P. falciparum Development Inhibition | 3 µM | [4][5] |
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, its antimalarial activity is not attributed to general cytotoxicity.[4] Research suggests that this compound may exert its transmission-blocking effect by interfering with the interaction between the Anopheles gambiae fibrinogen-related protein 1 (FREP1) and the Plasmodium parasite.[4] This interaction is crucial for the parasite to infect the mosquito midgut.
While specific signaling cascades for this compound have not been elucidated, other sesquiterpenoids have been shown to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[6][7] The unique biological profile of this compound warrants further investigation into its molecular targets and effects on cellular signaling.
Conclusion
This compound represents a noteworthy discovery from Aspergillus aculeatus. Its unique nordaucane sesquiterpenoid structure, coupled with its promising dual-action antimalarial activity and low cytotoxicity, positions it as a valuable lead compound for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to replicate its isolation and to further explore its therapeutic potential and underlying mechanisms of action. Future studies are warranted to fully elucidate the signaling pathways affected by this compound and to optimize its structure for enhanced efficacy and drug-like properties.
References
- 1. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. Nardosinone-Type Sesquiterpenes from the Hexane Fraction of Nardostachys jatamansi Attenuate NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Asperaculane B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and stereochemistry of Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus.[1] The document details the experimental methodologies employed for its characterization and presents key quantitative data in a structured format.
Introduction
This compound is a secondary metabolite identified from the fermentation culture of Aspergillus aculeatus.[1] Fungi of the genus Aspergillus are known to produce a wide array of bioactive natural products, including terpenoids, alkaloids, and polyketides.[1] The structural determination of these novel compounds is crucial for understanding their biological activities and potential therapeutic applications. This guide focuses on the multifaceted approach undertaken to fully characterize the structure and absolute stereochemistry of this compound.
Physicochemical and Spectroscopic Properties
The initial characterization of this compound involved the determination of its fundamental physicochemical and spectroscopic properties. These findings are summarized in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Yellowish oily liquid |
| Molecular Formula | C₁₄H₂₀O₃ |
| HR-ESIMS | m/z 237.1484 [M+H]⁺ (calcd. for C₁₄H₂₁O₃, 237.1485)[1] |
| Specific Rotation | [α]D¹² = +94.5 (c 0.24, MeOH)[1] |
| UV (MeOH) | λₘₐₓ = 236 nm[1] |
| IR (KBr) | νₘₐₓ 3393, 2969, 2933, 1686, 1603, 1458, 1390, 1270, 1204, 1136, 1029 cm⁻¹[1] |
| Circular Dichroism (MeOH) | λₘₐₓ (Δε): 213 (+8.19), 323 (−0.63)[1] |
Structural Elucidation via NMR Spectroscopy
The planar structure of this compound was primarily elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The molecular formula of C₁₄H₂₀O₃, established by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), indicated five degrees of unsaturation.[1]
NMR data revealed a close similarity to a known compound, aculene D, with the key difference being the substitution of a methyl group at C-13 in aculene D with a hydroxymethylene group in this compound.[1] This was confirmed by key Heteronuclear Multiple Bond Correlation (HMBC) signals. The complete ¹H and ¹³C NMR assignments are presented in Tables 2 and 3, respectively.
Table 2: ¹H NMR Data for this compound (400 MHz, MeOH-d₄)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2α | 1.81 | m | |
| 2β | 1.95 | m | |
| 3α | 1.63 | m | |
| 3β | 1.83 | m | |
| 4α | 1.68 | m | |
| 4β | 1.87 | m | |
| 5 | 2.92 | d | 11.2 |
| 7 | 5.56 | t | 1.6 |
| 9α | 2.50 | dd | 17.2, 5.2 |
| 9β | 2.65 | dd | 17.2, 5.2 |
| 10 | 3.75 | br s | |
| 13 | 3.67 | d | 4.8 |
| 14 | 1.81 | s | |
| 15 | 0.90 | s | |
| 13-OH | 4.73 | t | 4.8 |
Note: Data extracted from the supporting information of the primary publication.
Table 3: ¹³C NMR Data for this compound (100 MHz, MeOH-d₄)
| Position | δC (ppm) | Type |
| 1 | 82.1 | C |
| 2 | 38.4 | CH₂ |
| 3 | 25.4 | CH₂ |
| 4 | 33.6 | CH₂ |
| 5 | 54.1 | CH |
| 6 | 196.2 | C |
| 7 | 121.3 | CH |
| 8 | 137.4 | C |
| 9 | 36.5 | CH₂ |
| 10 | 76.5 | CH |
| 11 | 213.1 | C |
| 13 | 68.9 | CH₂ |
| 14 | 22.8 | CH₃ |
| 15 | 24.3 | CH₃ |
Note: Data extracted from the supporting information of the primary publication.
Stereochemistry Determination
The relative stereochemistry of this compound was inferred from Nuclear Overhauser Effect (NOE) correlations observed in NOESY experiments. The absolute configuration was definitively established through the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[1] This computational approach is a powerful tool for assigning the absolute stereochemistry of chiral natural products.[2][3] The good agreement between the experimental ECD spectrum of this compound and the calculated spectrum for the (1R,5R,10S) configuration confirmed its absolute stereochemistry.[1]
Experimental Protocols
Optical rotations were measured using an Autopol III automatic polarimeter.[1] UV spectra were obtained on a UV-2401PC spectrophotometer. IR spectra were recorded on a Bruker Tensor spectrophotometer.[1] NMR spectra were acquired on a Varian Mercury Plus 400 or a Bruker Avance III 500 spectrometer, with chemical shifts referenced to the residual solvent signals.[1] HR-ESIMS data were collected on a Micromass Q-TOF spectrometer.[1]
The Aspergillus aculeatus strain was isolated from a soil sample. For large-scale fermentation, the fungus was cultured on a solid rice medium. After 30 days of incubation at room temperature, the fermented rice was extracted with a mixture of CH₂Cl₂/MeOH (1:1). The resulting extract was then partitioned between ethyl acetate and water.[1]
The ethyl acetate-soluble fraction from the extraction was subjected to multiple chromatographic steps for the purification of this compound. This included:
-
Silica gel column chromatography with a gradient elution of petroleum ether/acetone.
-
Repeated column chromatography on Sephadex LH-20 with a mobile phase of CH₂Cl₂/MeOH (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a MeOH/H₂O gradient to yield pure this compound.[1]
The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with theoretical calculations. Conformational analysis was performed using molecular mechanics with the MMFF94 force field. The resulting conformers were then optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Finally, the ECD spectra were calculated using time-dependent DFT (TDDFT) at the B3LYP/6-31+G(d,p) level. The overall calculated spectrum was obtained by averaging the spectra of the individual conformers based on their Boltzmann population distribution.[1]
Visualized Workflow for Structure Elucidation
The logical flow of the structure elucidation process for this compound is depicted in the following diagram.
Conclusion
The structure of this compound, a nordaucane sesquiterpenoid, was successfully elucidated through a combination of spectroscopic techniques and computational methods.[1] Its planar structure was determined by comprehensive NMR analysis, while its absolute stereochemistry was established by comparing experimental and calculated ECD spectra.[1] This detailed guide provides researchers with the essential data and methodologies related to the characterization of this compound, which may serve as a valuable reference for future studies on related natural products.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate World of Sesquiterpenoid Biosynthesis in Aspergillus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fungal genus Aspergillus is a prolific producer of a diverse array of secondary metabolites, including the C15 isoprenoid compounds known as sesquiterpenoids. These molecules exhibit a wide range of biological activities, making them a fertile ground for the discovery of new pharmaceuticals and other valuable biochemicals. This technical guide delves into the core of sesquiterpenoid biosynthesis in Aspergillus, providing a comprehensive overview of the biosynthetic pathway, key enzymes, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for studying these pathways and presents quantitative data to facilitate comparative analysis.
The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to a Multitude of Skeletons
The biosynthesis of all sesquiterpenoids in Aspergillus, as in other organisms, originates from a single precursor molecule: farnesyl pyrophosphate (FPP). FPP is synthesized through the mevalonate pathway. The crucial first committed step in sesquiterpenoid biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by a diverse family of enzymes known as sesquiterpene synthases (also referred to as sesquiterpene cyclases).[1][2]
The action of sesquiterpene synthases is remarkable in its ability to generate a vast array of carbocation intermediates from FPP, which then undergo a series of complex intramolecular rearrangements, cyclizations, and quenching reactions to produce a wide variety of cyclic and acyclic sesquiterpene scaffolds.[1][2] This initial cyclization is a critical branch point that dictates the basic carbon skeleton of the final sesquiterpenoid product.
Following the formation of the initial sesquiterpene backbone, a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s), further modify the structure.[3][4] These modifications can include hydroxylations, epoxidations, and other oxidative reactions, which dramatically increase the chemical diversity and often confer the biological activity of the final sesquiterpenoid metabolites.[3][4]
Key Enzymes in the Aspergillus Sesquiterpenoid Arsenal
A variety of sesquiterpene synthases have been identified and characterized from different Aspergillus species, each responsible for the production of specific sesquiterpene skeletons.
Table 1: Examples of Characterized Sesquiterpene Synthases from Aspergillus
| Enzyme Name | Aspergillus Species | Product(s) | Reference(s) |
| Aristolochene Synthase (Ari1) | A. terreus | (+)-Aristolochene | [5][6] |
| Drimenol Cyclase (DrtB) | A. calidoustus | Drimenol | [1] |
| Heptelidic Acid Biosynthesis Sesquiterpene Cyclase | A. oryzae | Heptelidic acid precursor | [7][8] |
Following the action of sesquiterpene synthases, cytochrome P450 monooxygenases play a crucial role in the functionalization of the sesquiterpene backbone. The diversity of P450s within the Aspergillus genus is vast, contributing significantly to the wide range of sesquiterpenoid structures observed.[9]
A Case Study: Drimane-Type Sesquiterpenoid Ester Biosynthesis in Aspergillus calidoustus
A well-characterized example of a complete sesquiterpenoid biosynthetic pathway in Aspergillus is the production of drimane-type sesquiterpene esters in Aspergillus calidoustus.[1] This pathway involves a dedicated gene cluster containing genes for a sesquiterpene synthase, P450s, and other tailoring enzymes.
The biosynthesis is initiated by the drimenol cyclase (DrtB), which converts FPP to the drimane skeleton intermediate, drimenol.[1] Subsequently, a cytochrome P450 monooxygenase (DrtD) catalyzes multiple hydroxylations on the drimane ring.[1] Further modifications, including acylations with polyketide-derived side chains, are carried out by other enzymes in the cluster, leading to a variety of drimane-type sesquiterpene esters.[1]
Experimental Protocols for Elucidating Sesquiterpenoid Biosynthesis
Investigating the biosynthesis of sesquiterpenoids in Aspergillus requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Gene Knockout in Aspergillus using Protoplast Transformation
This protocol describes a general procedure for gene knockout in Aspergillus oryzae via protoplast transformation, a widely used method for genetic manipulation of filamentous fungi.[10]
Materials:
-
Aspergillus oryzae strain
-
DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.5% KH2PO4, 0.05% MgSO4·7H2O)
-
Protoplasting solution (e.g., 10 mg/mL Yatalase, 5 mg/mL Lysing Enzymes from Trichoderma harzianum in 0.6 M KCl)
-
STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)
-
PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)
-
Selection medium (e.g., Czapek-Dox medium with appropriate selective agent)
-
Knockout cassette DNA (containing a selectable marker flanked by homologous regions of the target gene)
Procedure:
-
Inoculate A. oryzae spores into 50 mL of DPY medium and incubate at 30°C with shaking (200 rpm) for 16-24 hours.
-
Harvest the mycelia by filtration through Miracloth and wash with sterile water.
-
Resuspend the mycelia in 10 mL of protoplasting solution and incubate at 30°C with gentle shaking (80 rpm) for 2-4 hours, monitoring protoplast formation microscopically.
-
Separate protoplasts from mycelial debris by filtering through a sterile syringe plugged with cotton wool.
-
Pellet the protoplasts by centrifugation at 500 x g for 5 minutes.
-
Wash the protoplasts twice with STC buffer.
-
Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.
-
To 100 µL of the protoplast suspension, add 5-10 µg of the knockout cassette DNA.
-
Incubate on ice for 30 minutes.
-
Add 1 mL of PEG solution and mix gently. Incubate at room temperature for 20 minutes.
-
Add 10 mL of STC buffer and mix gently.
-
Pellet the protoplasts by centrifugation at 500 x g for 5 minutes.
-
Resuspend the protoplasts in 1 mL of STC buffer and plate onto selection medium.
-
Incubate the plates at 30°C for 3-5 days until transformants appear.
-
Verify the gene knockout in the resulting transformants by PCR and Southern blot analysis.
Protocol 2: Heterologous Expression of a Sesquiterpene Synthase in Aspergillus oryzae
This protocol outlines the heterologous expression of a candidate sesquiterpene synthase gene in a suitable Aspergillus host to confirm its function.[11]
Materials:
-
Aspergillus oryzae expression host (e.g., a strain with low endogenous secondary metabolite production)
-
Expression vector (e.g., containing a strong constitutive promoter like amyB or an inducible promoter)
-
Sesquiterpene synthase gene of interest
-
Protoplast transformation reagents (as described in Protocol 1)
-
Culture medium for expression
-
Solvents for extraction (e.g., ethyl acetate)
-
GC-MS for analysis
Procedure:
-
Clone the open reading frame of the sesquiterpene synthase gene into the expression vector under the control of the chosen promoter.
-
Transform the resulting expression plasmid into the A. oryzae host strain using the protoplast transformation method (Protocol 1).
-
Select for successful transformants based on the selectable marker on the expression vector.
-
Inoculate a confirmed transformant into a suitable liquid culture medium and incubate under conditions that favor gene expression and sesquiterpenoid production.
-
After a suitable incubation period (e.g., 5-7 days), extract the culture broth and mycelia with an organic solvent like ethyl acetate.
-
Concentrate the organic extract and analyze the product profile by GC-MS.
-
Compare the GC-MS chromatogram of the transformant with that of a control strain (transformed with an empty vector) to identify the novel sesquiterpene product(s).
Protocol 3: GC-MS Analysis of Sesquiterpenoids
This protocol provides a general method for the qualitative and quantitative analysis of sesquiterpenoids from Aspergillus cultures.[12][13]
Materials:
-
Fungal culture extract (in a volatile solvent like ethyl acetate or hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for terpene analysis (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms)
-
Helium gas (carrier gas)
-
Internal standard (e.g., caryophyllene, for quantification)
-
Sesquiterpene standards (if available)
Procedure:
-
Sample Preparation: Concentrate the fungal culture extract to a suitable volume (e.g., 1 mL). If quantitative analysis is desired, add a known amount of an internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C. Use splitless injection mode for higher sensitivity.
-
Oven Program: A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes. This program should be optimized based on the specific sesquiterpenoids of interest.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the transfer line temperature to 280°C. Acquire mass spectra in the range of m/z 40-400.
-
-
Injection and Data Acquisition: Inject 1 µL of the sample into the GC-MS and start the data acquisition.
-
Data Analysis:
-
Identification: Identify the sesquiterpenoid peaks in the total ion chromatogram (TIC) by comparing their mass spectra with libraries (e.g., NIST, Wiley) and, if available, by comparing their retention times and mass spectra with authentic standards.
-
Quantification: If an internal standard was used, quantify the amount of each sesquiterpenoid by comparing its peak area to the peak area of the internal standard and using a calibration curve if available.
-
Quantitative Data on Sesquiterpenoid Production
Table 2: Examples of Sesquiterpenoid Production in Aspergillus (Illustrative)
| Aspergillus Strain | Sesquiterpenoid | Production Titer (mg/L) | Culture Conditions | Reference(s) |
| A. calidoustus (wild-type) | Drimane-type sesquiterpenoids | Not explicitly quantified in mg/L | V8 production medium | [1] |
| A. terreus (wild-type) | Aristolochene | Not explicitly quantified in mg/L | - | [5][14] |
| Engineered A. oryzae | Heterologous sesquiterpenes | Varies (e.g., up to several hundred mg/L) | Optimized fermentation media | [15][16] |
| Engineered A. niger | Heterologous sesquiterpenes | Varies | Optimized fermentation media | [17][18] |
It is important to note that production titers are highly dependent on the specific strain, the genetic modifications introduced, and the fermentation conditions employed. Optimization of culture parameters such as medium composition, pH, temperature, and aeration is crucial for maximizing sesquiterpenoid yields.[19][20][21][22]
Future Perspectives
The study of sesquiterpenoid biosynthesis in Aspergillus is a rapidly evolving field. The advent of next-generation sequencing and advanced bioinformatics tools is accelerating the discovery of novel biosynthetic gene clusters.[23] Coupled with powerful genetic engineering techniques like CRISPR-Cas9, the rational design of Aspergillus cell factories for the high-level production of valuable sesquiterpenoids is becoming increasingly feasible.[24][25] This holds immense potential for the sustainable production of pharmaceuticals, flavors, fragrances, and biofuels. Further research into the regulatory networks governing these pathways will provide additional targets for metabolic engineering and unlock the full potential of Aspergillus as a versatile platform for sesquiterpenoid production.
References
- 1. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystal structure of aristolochene synthase from Aspergillus terreus and evolution of templates for the cyclization of farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. CN105385610A - Preparing method for Aspergillus oryzae protoplast - Google Patents [patents.google.com]
- 8. Drimane sesquiterpenoids from a wetland soil-derived fungus Aspergillus calidoustus TJ403-EL05 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic engineering of Aspergillus niger to enhance production of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species (Journal Article) | OSTI.GOV [osti.gov]
- 19. biotech-asia.org [biotech-asia.org]
- 20. Optimization of culture conditions for production of phytase by Aspergillus niger [journals.ekb.eg]
- 21. mdpi.com [mdpi.com]
- 22. Optimization of process parameters for improved production of biomass protein from Aspergillus niger using banana peel as a substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
The Potent Antimalarial Sesquiterpenoid Asperaculane B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Asperaculane B, a nordaucane sesquiterpenoid with significant antimalarial properties. The document details its natural source, biological activity, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex workflows.
Natural Sources of this compound
This compound is a secondary metabolite produced by the fungus Aspergillus aculeatus.[1][2] To date, this is the only reported natural source of the compound. It is isolated from fermentation cultures of the fungus, often alongside other sesquiterpenoids such as Asperaculane A and aculenes A–D.[1]
Derivatives of this compound
Currently, there are no published reports on the synthesis of specific derivatives of this compound. Research in the broader field of sesquiterpenoid synthesis is ongoing, with various strategies being developed for the creation of novel analogs with potential therapeutic applications. However, specific synthetic work targeting the modification of the this compound scaffold has not yet been documented in the available scientific literature.
Biological Activity and Mechanism of Action
This compound has demonstrated potent activity against the human malaria parasite, Plasmodium falciparum. It exhibits a dual-functional antimalarial effect, inhibiting both the transmission of the parasite to mosquitoes and the proliferation of its asexual stages in human red blood cells.[3][4]
Antimalarial Activity
The inhibitory concentrations of this compound against P. falciparum have been quantified, highlighting its potential as a lead compound for antimalarial drug development. The compound is also reported to be non-toxic to human cells.[3]
| Activity | Target | IC50 (µM) |
| Transmission Inhibition | P. falciparum (sexual stage) | 7.89[3] |
| Asexual Stage Inhibition | P. falciparum (asexual stage) | 3[3] |
Proposed Mechanism of Action
The transmission-blocking activity of this compound is suggested to stem from its ability to inhibit the interaction between the parasite and the mosquito's midgut protein, Fibrinogen-Related Protein 1 (FREP1). This interaction is crucial for the parasite's development within the mosquito vector. By disrupting this binding, this compound effectively blocks the transmission of malaria.[4] The precise molecular mechanism of its activity against the asexual blood stages of the parasite has not yet been fully elucidated.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from Aspergillus aculeatus and for the assessment of its transmission-blocking activity against Plasmodium falciparum.
Isolation and Characterization of this compound
The isolation of this compound involves fungal fermentation, extraction, and chromatographic purification.
4.1.1. Fungal Fermentation and Extraction
The fungus Aspergillus aculeatus is cultured on a solid agar medium. After a sufficient growth period, the agar is macerated and extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting crude extract is then partitioned between ethyl acetate (EtOAc) and water. The organic phase, containing this compound and other secondary metabolites, is concentrated for further purification.[1]
4.1.2. Chromatographic Purification
The concentrated EtOAc extract is subjected to column chromatography on silica gel, eluting with a gradient of CH₂Cl₂ and MeOH. Fractions are collected and analyzed, and those containing this compound are pooled. Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
4.1.3. Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the connectivity of atoms within the molecule.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to establish the absolute stereochemistry of the molecule.[1]
Plasmodium falciparum Transmission-Blocking Assay
The transmission-blocking activity of this compound is evaluated using a standard membrane feeding assay (SMFA).
4.2.1. Gametocyte Culture
P. falciparum gametocytes (the sexual stage of the parasite) are cultured in vitro until they reach maturity (Stage V).
4.2.2. Compound Incubation and Mosquito Feeding
Mature gametocyte cultures are incubated with various concentrations of this compound. A control group with no compound is also prepared. This mixture is then fed to female Anopheles mosquitoes through a membrane feeding system that mimics the temperature of human skin.
4.2.3. Oocyst Counting
After a period of about 7-9 days, the midguts of the mosquitoes are dissected and stained. The number of oocysts (the developmental stage of the parasite in the mosquito) in each midgut is counted under a microscope. The percentage of inhibition of oocyst formation in the compound-treated groups is calculated relative to the control group to determine the IC50 value.
Conclusion
This compound, a natural product from Aspergillus aculeatus, presents a promising scaffold for the development of novel antimalarial agents. Its dual action against both parasite transmission and proliferation, coupled with a lack of toxicity to human cells, makes it a compelling candidate for further preclinical investigation. The detailed protocols provided herein offer a foundation for researchers to explore the full therapeutic potential of this intriguing sesquiterpenoid. Future research efforts may focus on the total synthesis of this compound and the generation of derivatives to optimize its antimalarial efficacy and pharmacokinetic properties.
References
Asperaculane B mechanism of action in malaria parasites.
A Technical Guide on the Mechanism of Action in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperaculane B, a sesquiterpenoid derived from the fungus Aspergillus aculeatus, has emerged as a promising dual-functional antimalarial candidate.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against the malaria parasite, Plasmodium falciparum. The document details its inhibitory effects on both the sexual and asexual stages of the parasite, presents available quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of antimalarial drug discovery and development.
Introduction
The escalating threat of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action.[1][2] Fungal secondary metabolites represent a rich and largely untapped source of bioactive compounds with therapeutic potential. This compound, a sesquiterpenoid isolated from Aspergillus aculeatus, has demonstrated potent activity against both the transmission and blood stages of P. falciparum.[1][2] This dual functionality makes it a particularly attractive lead compound for the development of a next-generation antimalarial drug that can not only treat the disease but also block its transmission.
Quantitative Data Summary
The inhibitory activity of this compound against P. falciparum has been quantified through in vitro assays. The following table summarizes the key potency metrics reported in the literature.
| Parameter | Target Stage | IC50 Value | Reference |
| Transmission Inhibition | Sexual Stage (Gametocytes) | 7.89 µM | [1][2] |
| Transmission Inhibition | Sexual Stage (Gametocytes) | 8.48 µM | [2] |
| Asexual Stage Inhibition | Asexual Blood Stage (Erythrocytic) | 3 µM | [1][2] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two critical stages in the P. falciparum life cycle.
Transmission-Blocking Activity: Inhibition of FREP1 Interaction
The transmission of malaria from an infected human to a mosquito vector is a critical step in the parasite's life cycle. This process involves the ingestion of male and female gametocytes during a blood meal, their subsequent fertilization in the mosquito midgut to form ookinetes, and the invasion of the midgut epithelium by these ookinetes to form oocysts.
This compound has been shown to effectively block this transmission process.[1][2] The proposed mechanism for this activity is the inhibition of the interaction between the Plasmodium falciparum parasite and the Fibrinogen-Related Protein 1 (FREP1) in the Anopheles gambiae mosquito midgut. FREP1 is a crucial host factor that facilitates the invasion of the mosquito midgut by the parasite. By binding to FREP1, this compound likely prevents the parasite from attaching to and invading the midgut wall, thereby halting the transmission cycle.
Asexual Blood Stage Activity: Unknown Molecular Target
In addition to its transmission-blocking effects, this compound also inhibits the proliferation of the asexual stages of P. falciparum in human red blood cells.[1][2] This is the stage of the parasite life cycle that is responsible for the clinical symptoms of malaria.
The precise molecular target of this compound in the asexual blood stage is currently unknown.[2] However, other sesquiterpenoids have been reported to exhibit antimalarial activity through various mechanisms, including the inhibition of protein synthesis, disruption of parasite membranes, and interference with heme detoxification. Further research is required to elucidate the specific mechanism by which this compound exerts its cytotoxic effects on the asexual erythrocytic stages of P. falciparum.
Experimental Protocols
The following sections detail the methodologies used to evaluate the antimalarial activity of this compound.
Asexual Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the efficacy of a compound in inhibiting the growth of the asexual stages of P. falciparum in an in vitro culture of human red blood cells.
Materials:
-
P. falciparum-infected human red blood cells (e.g., NF54 strain)
-
Uninfected human red blood cells (O+ type)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).
-
Incubate the plate for 72 hours under the specified atmospheric conditions.
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
Unveiling the Spectroscopic Signature of Asperaculane B: A Technical Guide
Yangling, China & Los Angeles, CA - A detailed spectroscopic analysis of Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus, provides a comprehensive dataset for researchers in natural product chemistry, mycology, and drug discovery. This guide presents the nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HR-ESIMS), and electronic circular dichroism (ECD) data for this compound, alongside the experimental protocols utilized for its characterization. This information is critical for the identification and potential synthesis of this bioactive compound.
This compound was isolated from a fermentation culture of the fungus Aspergillus aculeatus.[1][2] Its structure and absolute configuration were established through extensive spectroscopic analysis, including 1D and 2D-NMR experiments, HR-ESIMS, and ECD data, corroborated by quantum chemical calculations.[1][2]
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded in Methanol-d₄ (d₄-MeOH) on a Bruker 600 MHz spectrometer.
| Position | ¹³C (δc, mult.) | ¹H (δH, mult., J in Hz) |
| 1 | 45.2, CH | 2.15, m |
| 2 | 25.9, CH₂ | 1.80, m; 1.65, m |
| 3 | 32.8, CH₂ | 1.95, m; 1.50, m |
| 4 | 135.2, C | |
| 5 | 142.1, CH | 6.80, br s |
| 7 | 75.6, CH | 4.35, d, 8.4 |
| 8 | 35.1, CH₂ | 2.10, m; 1.75, m |
| 9 | 71.9, CH | 3.80, t, 8.4 |
| 10 | 48.2, C | |
| 11 | 12.8, CH₃ | 1.78, s |
| 12 | 29.4, CH₃ | 1.05, d, 7.2 |
| 13 | 21.5, CH₃ | 1.18, s |
| 14 | 172.1, C |
HR-ESIMS Data
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) data was acquired to determine the molecular formula of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 237.1485 | 237.1484 | C₁₄H₂₁O₃ |
| [M+Na]⁺ | 259.1310 | 259.1302 | C₁₄H₂₀O₃Na |
ECD Data
The electronic circular dichroism (ECD) spectrum of this compound was recorded in methanol (MeOH).
| λmax (nm) | Δε |
| 213 | +8.19 |
| 323 | -0.63 |
Experimental Protocols
The following section details the methodologies employed for the isolation and characterization of this compound.
Fungal Material and Fermentation
The producing fungus, Aspergillus aculeatus, was isolated from a soil sample. For the production of secondary metabolites, the fungus was cultured in a liquid medium containing glucose, peptone, and yeast extract. The fermentation was carried out in flasks on a rotary shaker at 28 °C for 10 days.
Extraction and Isolation
The fungal culture was filtered to separate the mycelium from the broth. The broth was extracted with ethyl acetate, and the mycelial mass was extracted with a mixture of chloroform and methanol. The resulting crude extracts were combined and subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker 600 MHz spectrometer with tetramethylsilane (TMS) as the internal standard.
-
HR-ESIMS: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.
-
ECD Spectroscopy: The ECD spectrum was measured on a Jasco J-810 spectropolarimeter in a methanol solution.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow followed for the structure elucidation of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
References
Unveiling the Profile of Asperaculane B: A Technical Whitepaper on its In Vitro Biological Activity on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus, has been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the in vitro cytotoxic activity of this compound on human cell lines. Contrary to the anticipated cytotoxic effects that are often the focus of natural product screening, studies have revealed that this compound exhibits a notable lack of cytotoxicity against human cancer and normal cell lines at significant concentrations. This paper summarizes the quantitative data from these cytotoxicity studies, details the experimental protocols utilized, and explores the implications of these findings. Furthermore, it delves into the other significant biological activities of this compound, particularly its promising antimalarial properties, offering a comprehensive overview for researchers and drug development professionals.
In Vitro Cytotoxic Activity of this compound
Initial investigations into the biological profile of this compound included assessments of its potential to inhibit the growth of human cancer cells. However, multiple studies have consistently demonstrated a lack of cytotoxic effects.
Summary of Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against several human cell lines, with the results indicating a significant absence of toxicity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be above the typical thresholds for cytotoxic compounds.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | HeLa | Human Cervical Cancer | SRB | > 50 | [1] |
| This compound | CHO | Hamster Ovary (Normal) | SRB | > 50 | [1] |
| This compound | HEK293 | Human Embryonic Kidney | Not Specified | > 120 | [2] |
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
These findings are significant as they suggest a favorable safety profile for this compound, a crucial attribute for any compound being considered for therapeutic development. The lack of general cytotoxicity indicates that its biological activities are likely mediated through specific molecular targets that are not essential for the survival of these human cell lines.
Experimental Protocols
The assessment of cytotoxic activity is a critical step in the evaluation of any new chemical entity. The following section details the methodologies employed in the studies cited in this whitepaper.
Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is a widely used method for determining cell density, based on the measurement of cellular protein content. The protocol described here is a generalized representation of the method used to evaluate the cytotoxicity of this compound[1].
Objective: To determine the in vitro cytotoxicity of this compound against HeLa and CHO cell lines.
Materials:
-
HeLa and CHO cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for an additional 48-72 hours.
-
Cell Fixation: The medium is discarded, and the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. SRB solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Measurement: The bound SRB is solubilized with Tris-base solution. The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell survival against the concentration of this compound.
Caption: Workflow of the Sulforhodamine B (SRB) Cytotoxicity Assay.
Other Biological Activities of this compound
While lacking in cytotoxicity, this compound has demonstrated significant biological activity in other areas, most notably as an antimalarial agent.
Antimalarial Activity
Research has shown that this compound is a dual-functional antimalarial lead compound.[2][3][4] It inhibits the development of the asexual stage of Plasmodium falciparum and also blocks the transmission of the parasite to mosquitoes.
| Activity | Target | IC50 (µM) | Reference |
| Asexual Stage Inhibition | P. falciparum | 3 | [2][4] |
| Transmission Blocking | P. falciparum | 7.89 | [2][3][4] |
Table 2: Summary of Antimalarial Activity of this compound
The mechanism of its antimalarial action is an area of ongoing research. One study has suggested that this compound may inhibit the interaction between the Anopheles gambiae fibrinogen-related protein 1 (FREP1) and P. falciparum.[2] This protein is crucial for the parasite's ability to infect the mosquito midgut.[2]
Caption: General workflows for assessing the antimalarial activity of a compound.
Discussion and Future Directions
The discovery that this compound is non-cytotoxic to human cell lines is a pivotal finding. This characteristic is highly desirable in drug development, as it minimizes the potential for off-target effects and toxicity-related side effects. The potent antimalarial activity of this compound, coupled with its favorable safety profile, positions it as a promising lead compound for the development of new antimalarial drugs.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets of this compound in Plasmodium falciparum is crucial for understanding its antimalarial effects and for potential lead optimization.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the key structural features responsible for its antimalarial activity and may lead to the development of more potent and selective compounds.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Asperaculane B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus, has demonstrated significant antimalarial activity, making it a compound of interest for drug discovery and development.[1] This document provides a detailed protocol for the isolation and purification of this compound, from the cultivation of the producing organism to the final purification steps. The protocol includes information on culture media, extraction procedures, and chromatographic techniques. Additionally, spectroscopic data for the characterization of this compound are provided, along with a proposed mechanism of action against Plasmodium falciparum.
Introduction
Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities. The genus Aspergillus is known for producing a variety of bioactive compounds, including terpenoids. This compound, a sesquiterpenoid produced by Aspergillus aculeatus, has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] The dual-functional antimalarial activity of this compound, inhibiting both the asexual development and transmission of the parasite, underscores its potential as a lead compound for new antimalarial drugs. This protocol outlines a comprehensive methodology for the isolation and purification of this compound to facilitate further research and development.
Data Presentation
Spectroscopic Data for this compound
The structural elucidation of this compound was achieved through various spectroscopic methods. The following tables summarize the key spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Methanol-d₄. [1]
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 1 | 2.15, m | 45.1 |
| 2 | 1.80, m | 27.8 |
| 3 | 1.60, m; 1.45, m | 33.2 |
| 4 | 2.05, m | 49.8 |
| 5 | 2.30, m | 55.4 |
| 6 | 5.80, s | 125.1 |
| 7 | - | 121.3 |
| 8 | - | 137.4 |
| 9 | 2.20, m | 36.5 |
| 10 | 1.95, m; 1.35, m | 38.1 |
| 11 | - | 78.9 |
| 12 | 1.15, s | 25.4 |
| 13 | 3.67, d (4.8) | 68.9 |
| 14 | 0.95, d (7.2) | 16.8 |
| 13-OH | 4.73 | - |
Table 2: UV and IR Spectroscopic Data for this compound. [1]
| Spectroscopy | Characteristic Absorption |
| UV (in MeOH) | λmax 241 nm |
| IR (film) | νmax 3345, 1686 cm⁻¹ |
Biological Activity of this compound
Table 3: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum.
| Activity | IC₅₀ (µM) |
| Inhibition of asexual stage development | 3 |
| Inhibition of transmission to mosquitoes | 7.89 |
Experimental Protocols
Fungal Cultivation
Aspergillus aculeatus can be cultivated on a solid agar medium to promote the production of secondary metabolites. Czapek Yeast Autolysate (CYA) Agar is a suitable medium for this purpose.[2][3][4]
Protocol for Czapek Yeast Autolysate (CYA) Agar Preparation: [2][3]
-
Composition per 1 liter of distilled water:
-
Sucrose: 30.0 g
-
Sodium nitrate: 3.0 g
-
Dipotassium hydrogen phosphate: 1.0 g
-
Potassium chloride: 0.5 g
-
Magnesium sulfate heptahydrate: 0.5 g
-
Ferrous sulfate heptahydrate: 0.01 g
-
Yeast extract: 5.0 g
-
Agar: 15.0 g
-
-
Preparation:
-
Suspend 54.75 g of the mixed dry ingredients in 1 liter of distilled water.
-
Heat the mixture to boiling to dissolve all components completely.
-
Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.
-
Allow the medium to cool to approximately 45-50°C before pouring it into sterile Petri plates.
-
-
Inoculation and Incubation:
-
Inoculate the agar plates with spores of Aspergillus aculeatus.
-
Incubate the plates at 25-30°C in the dark for 1-2 weeks, or until sufficient fungal growth and sporulation are observed.
-
Extraction of this compound
The fungal biomass and the agar medium are extracted to isolate the secondary metabolites.
Protocol for Extraction:
-
Chop the solid agar culture into small pieces.
-
Submerge the chopped culture in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) and let it stand for 24 hours.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction of the solid residue with fresh CH₂Cl₂/MeOH for another 24 hours.
-
Combine the solvent extracts and evaporate them under reduced pressure to obtain a crude residue.
-
Suspend the residue in water and perform a liquid-liquid partition with ethyl acetate (EtOAc) three times.
-
Combine the EtOAc layers and evaporate under reduced pressure to yield the crude extract containing this compound.
Purification of this compound
The crude extract is subjected to chromatographic techniques for the purification of this compound.
3.1. Silica Gel Column Chromatography
Protocol for Silica Gel Column Chromatography:
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of CH₂Cl₂ and MeOH. A suggested gradient is as follows:
-
100% CH₂Cl₂
-
19:1 CH₂Cl₂/MeOH
-
9:1 CH₂Cl₂/MeOH
-
7:3 CH₂Cl₂/MeOH
-
-
Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
3.2. Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC)
Further purification is achieved using RP-HPLC.
Protocol for RP-HPLC: [5][6][7]
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient for sesquiterpenoid purification starts with a lower concentration of acetonitrile and gradually increases. An example gradient could be:
-
30% B to 70% B over 40 minutes.
-
-
Flow Rate: Typically 2-4 mL/min for a semi-preparative column.
-
Detection: UV detector at 241 nm.[1]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and purification.
Proposed Signaling Pathway Inhibition
This compound, as a sesquiterpene, is proposed to inhibit the isoprenoid biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of essential molecules for parasite survival and development.
Caption: Proposed inhibition of isoprenoid biosynthesis in P. falciparum.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. tmmedia.in [tmmedia.in]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Asperaculane B from Fungal Fermentation Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Asperaculane B, a bioactive sesquiterpenoid, from the fermentation cultures of Aspergillus aculeatus.
Introduction
This compound is a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus.[1] This class of natural products has garnered interest for its potential biological activities. This document outlines the established methods for the production of this compound through fungal fermentation and its subsequent extraction and purification.
Data Presentation
The following table summarizes the quantitative data from a representative extraction and purification of this compound from a solid fermentation culture of Aspergillus aculeatus ATCC16872 v1.1.[1]
| Purification Stage | Description | Mass (mg) |
| Crude Extract | Combined EtOAc layer after partitioning | Not explicitly stated, but Fraction C is a major component |
| Fraction C | Eluted from silica gel column with CH2Cl2/MeOH (9:1) | 947.7 |
| Pure this compound (2) | Isolated from Fraction C via reverse-phase HPLC | 3.3 |
Experimental Protocols
I. Fungal Fermentation
This protocol is adapted from the cultivation of Aspergillus aculeatus ATCC16872 v1.1 for the production of this compound.[1]
Materials:
-
Aspergillus aculeatus ATCC16872 v1.1 spores
-
Yeast Extract Sucrose (YES) agar plates (15-cm)
-
Incubator
Procedure:
-
Prepare solid YES agar plates.
-
Inoculate each plate with 2.25 x 10^6 spores.
-
Incubate the plates at 30°C for 5 days.
II. Extraction of this compound
This protocol details the solvent extraction of secondary metabolites from the fungal culture.[1]
Materials:
-
Fungal culture on solid agar
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Large flasks
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Cut the solid agar culture into small pieces.
-
Place the agar pieces into two 2-liter flasks.
-
Saturate the agar twice with a 1:1 mixture of CH2Cl2/MeOH (approximately 750 mL) for 24 hours each time.
-
Filter the combined extracts to remove the agar.
-
Evaporate the solvent from the combined extract in vacuo to obtain a residue.
-
Suspend the residue in 400–500 mL of water.
-
Partition the aqueous suspension three times with an equal volume of EtOAc.
-
Combine the EtOAc layers and evaporate the solvent in vacuo to yield the crude extract.
III. Purification of this compound
This protocol describes the multi-step purification of this compound from the crude extract using column chromatography.[1]
Materials:
-
Crude extract
-
Silica gel (230 to 400 mesh)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Reverse-phase HPLC column (e.g., Phenomenex Luna 5 μm C18 (2), 250 × 10 mm)
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
Procedure:
-
Silica Gel Column Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute the column with CH2Cl2/MeOH mixtures of increasing polarity:
-
Fraction A: 100% CH2Cl2
-
Fraction B: 19:1 CH2Cl2/MeOH
-
Fraction C: 9:1 CH2Cl2/MeOH
-
Fraction D: 7:3 CH2Cl2/MeOH
-
-
Collect the fractions and analyze them (e.g., by LC-MS) to identify the fraction containing this compound (typically Fraction C).[1]
-
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC):
-
Further purify Fraction C by reverse-phase HPLC.
-
Solvents:
-
Solvent A: 5% MeCN in H2O with 0.05% TFA
-
Solvent B: MeCN with 0.05% TFA
-
-
Gradient:
-
0-20 min: 0% to 40% B
-
20-40 min: 40% to 100% B
-
40-42 min: Hold at 100% B
-
42-44 min: 100% to 0% B
-
-
Flow Rate: 5.0 mL/min
-
Detection: UV at 254 nm
-
Collect fractions and identify those containing pure this compound.
-
Visualizations
General Sesquiterpenoid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway for sesquiterpenoids in fungi, starting from farnesyl pyrophosphate (FPP). Sesquiterpenoids are synthesized from FPP through various cyclization reactions catalyzed by sesquiterpene synthases.[2][3][4]
Caption: General pathway of sesquiterpenoid biosynthesis in fungi.
This compound Extraction Workflow
This diagram outlines the key steps involved in the extraction and purification of this compound from fungal fermentation cultures.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Aspergillus clavatus [kegg.jp]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Chromatographic Separation of Asperaculane B
Introduction
Asperaculane B, a nordaucane sesquiterpenoid, has been isolated from the fungus Aspergillus aculeatus. This class of compounds is of significant interest to the pharmaceutical and biotechnology sectors for potential therapeutic applications. Efficient and scalable purification protocols are therefore essential for further research and development. This application note details a robust two-step chromatographic method for the isolation and purification of this compound from a crude fungal extract. The methodology involves an initial fractionation by silica gel column chromatography followed by a final purification step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below. It begins with the extraction from the fungal culture, followed by a multi-step chromatographic purification process.
Caption: Workflow for this compound Isolation.
Materials and Methods
Sample Preparation: The crude extract for chromatographic separation was obtained from solid cultures of Aspergillus aculeatus. The detailed extraction and partitioning process is outlined in the experimental protocol section.
Chromatography Systems and Parameters: A two-step chromatographic procedure was employed for the purification of this compound. The initial separation was performed using silica gel column chromatography, followed by preparative RP-HPLC for final purification.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 20 x 80 mm |
| Mobile Phase | Step gradient of CH₂Cl₂/MeOH |
| Elution Fractions | A (1:0), B (19:1), C (9:1), D (7:3) |
| Fraction of Interest | Fraction C |
Table 2: Preparative Reversed-Phase HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | Phenomenex Luna 5 µm C18 (2), 250 x 10 mm |
| Mobile Phase A | 5% MeCN in H₂O + 0.05% TFA |
| Mobile Phase B | MeCN + 0.05% TFA |
| Flow Rate | 5.0 mL/min |
| Detection | UV at 254 nm |
| Gradient Program | 0-20 min: 0-40% B20-40 min: 40-100% B40-42 min: 100% B42-44 min: 100-0% B |
Detailed Experimental Protocols
Protocol 1: Extraction and Partitioning of Fungal Metabolites
-
Extraction:
-
Solid agar cultures of Aspergillus aculeatus are chopped into small pieces.
-
The agar pieces are saturated in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) for 24 hours. This process is repeated twice.[1]
-
The combined extracts are filtered to remove solid agar.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a residue.[1]
-
-
Partitioning:
-
The residue is suspended in approximately 400-500 mL of water.
-
The aqueous suspension is then partitioned three times with an equal volume of ethyl acetate (EtOAc).
-
The organic (EtOAc) layers are combined.
-
The combined EtOAc layer is evaporated in vacuo to yield the crude extract.[1]
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
A glass column (20 x 80 mm) is packed with silica gel (230-400 mesh) in dichloromethane.
-
-
Sample Loading:
-
The crude EtOAc extract is dissolved in a minimal amount of dichloromethane.
-
The dissolved sample is applied to the top of the prepared silica gel column.
-
-
Elution:
-
The column is eluted with 400 mL of CH₂Cl₂/MeOH mixtures of increasing polarity.[1]
-
The following fractions are collected:
-
Fraction A: 100% CH₂Cl₂
-
Fraction B: 19:1 CH₂Cl₂/MeOH
-
Fraction C: 9:1 CH₂Cl₂/MeOH
-
Fraction D: 7:3 CH₂Cl₂/MeOH
-
-
LC-MS analysis of the fractions indicated that Fraction C contained the highest concentration of the compounds of interest.[1]
-
Protocol 3: Preparative Reversed-Phase HPLC for this compound Purification
-
System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (100% Mobile Phase A).
-
The mobile phases consist of:
-
-
Sample Injection:
-
Dissolve Fraction C from the silica gel chromatography step in a suitable solvent (e.g., methanol).
-
Inject the sample onto the Phenomenex Luna C18 column (250 x 10 mm, 5 µm).
-
-
Chromatographic Separation:
-
Run the gradient elution program as detailed in Table 2.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.[1]
-
Collect fractions based on the elution of peaks corresponding to the expected retention time of this compound.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Further characterization and confirmation of purity can be performed using analytical HPLC, mass spectrometry, and NMR.
-
Results and Discussion
The described two-step chromatographic procedure provides an effective method for the isolation of this compound from Aspergillus aculeatus cultures. The initial silica gel chromatography step allows for a significant enrichment of the target compound in Fraction C. The subsequent preparative RP-HPLC step, with its specific C18 stationary phase and gradient elution, enables the final purification of this compound to a high degree of purity. The use of a UV detector at 254 nm is suitable for the detection of this class of compounds.
Conclusion
This application note provides a detailed and reproducible protocol for the chromatographic separation of this compound. The combination of normal-phase and reversed-phase chromatography is a powerful strategy for the purification of complex natural product extracts. This methodology can be adapted for the isolation of other related sesquiterpenoids and serves as a valuable resource for researchers in natural product chemistry and drug discovery.
References
Application Notes and Protocols: Antimalarial Activity Assay for Asperaculane B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the antimalarial activity of Asperaculane B, a sesquiterpenoid isolated from the fungus Aspergillus aculeatus. This compound has demonstrated dual-functional antimalarial properties, inhibiting both the asexual blood stages of Plasmodium falciparum and blocking the transmission of the parasite to mosquitoes.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against Plasmodium falciparum and its effect on parasite transmission.
| Parameter | Strain/Assay | IC50 Value | Reference |
| Asexual Stage Inhibition | Plasmodium falciparum | 3 µM | [1][2][3] |
| Transmission Blocking | Plasmodium falciparum | 7.89 µM | [1][2][3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay using SYBR Green I
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant K1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Positive control (e.g., Artemisinin or Chloroquine)
-
Negative control (DMSO)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage, for example, by treatment with 5% D-sorbitol.
-
Preparation of Test Plates:
-
Add 1 µL of this compound in DMSO at various concentrations to the wells of a 96-well plate.[2] A two-fold serial dilution is recommended.
-
Include wells for positive and negative controls.
-
-
Addition of Parasite Culture:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in a complete culture medium.
-
Add 150 µL of the parasite suspension to each well.[2]
-
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.[4][5]
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only erythrocytes.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vitro Cytotoxicity Assay against Mammalian Cell Lines
This protocol outlines a general method to assess the cytotoxicity of this compound against human cell lines, such as HEK293 or HepG2, using a resazurin-based assay (e.g., AlamarBlue™). This compound has been reported to be nontoxic to human cells.[1][2][3]
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% fetal bovine serum)
-
96-well clear tissue culture plates
-
Resazurin-based cell viability reagent (e.g., AlamarBlue™)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Addition of Viability Reagent: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence on a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control and determine the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Workflow for the in vitro antimalarial activity assay.
Caption: Workflow for the in vitro cytotoxicity assay.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian cytotoxicity assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Testing of Asperaculane B on Asexual Stages of Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Asperaculane B, a sesquiterpenoid isolated from Aspergillus aculeatus, against the asexual erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound has demonstrated inhibitory activity against both the asexual and sexual stages of P. falciparum, making it a promising candidate for further drug development.[1][2][3][4] Notably, it has an IC50 of 3 µM against asexual stages and is reported to be non-toxic to human cells.[2][3][5][6]
Data Presentation
The inhibitory activity of this compound against the asexual stages of P. falciparum is summarized in the table below. This data has been compiled from published literature.
| Compound | Parasite Stage | IC50 (µM) | Assay Method | Reference |
| This compound | Asexual | 3 | Not Specified | [2][3][5][6] |
Experimental Protocols
Two standard, widely accepted protocols for assessing the in vitro activity of compounds against the asexual stages of P. falciparum are detailed below: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.
Protocol 1: SYBR Green I-based Fluorescence Assay
This assay is a high-throughput method that measures parasite proliferation by quantifying the amount of parasite DNA. The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon binding.
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7, Dd2, W2, or NF54 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, 0.5% Albumax II, and sodium bicarbonate)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
2. Experimental Procedure:
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at 3-5% hematocrit in complete culture medium at 37°C in a controlled gas environment.[7] Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[7]
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each dilution to the corresponding wells of the black, clear-bottom assay plate.
-
Include positive controls (e.g., chloroquine, artemisinin) and negative controls (DMSO vehicle).
-
-
Parasite Inoculation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence intensity of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no parasites).
-
Normalize the data to the negative control (100% growth) and positive control (0% growth).
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon lysis of the parasites. The activity of pLDH is proportional to the number of viable parasites.
1. Materials and Reagents:
-
Plasmodium falciparum culture and maintenance reagents (as in Protocol 1)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (microplate reader) capable of reading absorbance at ~650 nm
2. Experimental Procedure:
-
Parasite Culture and Drug Plate Preparation: Follow steps 1 and 2 from Protocol 1.
-
Parasite Inoculation and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Lysis: Freeze the plates at -20°C and then thaw at room temperature to lyse the red blood cells and release the pLDH. This freeze-thaw cycle can be repeated.
-
Enzyme Reaction:
-
Add 100 µL of Malstat™ reagent to each well.
-
Add 25 µL of NBT/PES solution to each well.
-
Incubate the plates in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at ~650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no parasites).
-
Normalize the data and calculate the IC50 value as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the in vitro testing of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Logical relationship of this compound's effect on P. falciparum.
References
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaresearch.eu [malariaresearch.eu]
Application Notes and Protocols for Cytotoxicity Testing of Asperaculane B
Introduction
Asperaculane B is a sesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus.[1][2] Primarily recognized for its potent antimalarial activity, it functions as a dual-functional agent that inhibits the transmission of Plasmodium falciparum and the development of its asexual stage.[3][4][5] An essential aspect of preclinical drug development is the assessment of a compound's cytotoxicity to determine its safety profile. This document provides detailed protocols for standard in vitro cytotoxicity testing of this compound, relevant to researchers in drug discovery and development.
Known Cytotoxicity of this compound
Existing studies indicate that this compound exhibits low cytotoxicity against various human and animal cell lines. Research has shown no significant cytotoxic effects on human embryonic kidney (HEK293) cells at concentrations up to 120 µM.[3] Furthermore, it was found to be non-toxic to human cervical cancer cells (HeLa) and Chinese hamster ovary (CHO) cells at concentrations below 50 µM.[1] This low cytotoxicity is a promising characteristic for its development as a therapeutic agent, as its effective antimalarial concentrations are significantly lower than the concentrations at which cytotoxicity has been observed.[3][4]
Data Presentation
Table 1: Summary of Reported Cytotoxicity Data for this compound
| Cell Line | Assay Type | Concentration | % Viability / Effect | Reference |
| HEK293 | MTT Assay | ≤ 120 µM | No significant cytotoxic effects | [3] |
| HeLa | SRB Assay | < 50 µM | No cytotoxicity observed | [1] |
| CHO | SRB Assay | < 50 µM | No cytotoxicity observed | [1] |
Experimental Protocols
Three standard assays are detailed below to assess the potential cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[7][8]
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or isopropanol with 4 mM HCl and 0.1% NP-40)[8][9]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[8][9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[11]
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture, lysis buffer, and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls (untreated, vehicle, and maximum LDH release).
-
Maximum LDH Release Control: For the maximum release control, add lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[12]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[13][14]
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In Vivo Studies of Asperaculane B
Introduction
Asperaculane B is a sesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus.[1][2] Research has identified it as a promising dual-function anti-malarial agent.[3][4] It demonstrates activity against both the asexual blood stages of Plasmodium falciparum and, notably, inhibits the parasite's transmission to mosquitoes.[5][6] The transmission-blocking activity is attributed to its ability to inhibit the interaction between the fibrinogen-related protein 1 (FREP1) in the mosquito midgut and the parasite.[5] In vitro studies have shown that this compound is non-toxic to human and hamster cell lines at concentrations significantly higher than its effective dose against the malaria parasite, suggesting a favorable preliminary safety profile.[1][5]
These application notes provide detailed protocols for researchers and drug development professionals to conduct initial in vivo efficacy and toxicity assessments of this compound using established animal models.
Application Note 1: In Vivo Anti-malarial Efficacy Assessment
Objective: To evaluate the in vivo efficacy of this compound in suppressing the proliferation of asexual-stage malaria parasites using a murine model. The 4-day suppressive test is a standard method for this evaluation.
Experimental Protocol: 4-Day Suppressive Test
-
Animal Model:
-
Use 6-8 week old BALB/c mice, weighing approximately 20-25g.
-
Acclimatize animals for at least 7 days before the experiment.
-
House animals in standard conditions with ad libitum access to food and water.
-
-
Materials and Reagents:
-
This compound (of known purity)
-
Vehicle for solubilization (e.g., 70% Tween-80, 30% ethanol, or 10% DMSO in corn oil). The vehicle must be tested for any intrinsic anti-malarial activity.
-
Plasmodium berghei ANKA strain (or another suitable rodent malaria parasite).
-
Donor mouse infected with P. berghei, with parasitemia between 20-30%.
-
Phosphate-buffered saline (PBS) or Alsever's solution.
-
Giemsa stain.
-
Microscope with oil immersion lens.
-
Standard animal handling and dosing equipment (e.g., oral gavage needles).
-
-
Procedure:
-
Group Allocation: Randomly divide mice into experimental groups (n=5-6 mice per group).[7]
-
Group 1: Negative Control (Vehicle only).
-
Group 2: Positive Control (e.g., Chloroquine at 5 mg/kg/day).
-
Group 3-5: Treatment Groups (e.g., this compound at 10, 25, and 50 mg/kg/day). Doses should be selected based on in vitro IC50 values and preliminary toxicity data.
-
-
Infection (Day 0):
-
Collect blood from the donor mouse via cardiac puncture or tail vein into a heparinized tube.
-
Dilute the infected blood with PBS to a concentration that allows for the inoculation of 1 x 10^7 infected red blood cells (iRBCs) in a 0.2 mL volume.
-
Infect all mice in the study via intraperitoneal (IP) injection with 0.2 mL of the diluted iRBC suspension.
-
-
Treatment (Day 0 to Day 3):
-
Two hours post-infection, begin treatment.
-
Administer the assigned treatment (Vehicle, Chloroquine, or this compound) to each mouse once daily for four consecutive days. The preferred route is oral (PO) gavage, but this may be adjusted based on the compound's properties.
-
-
Monitoring (Day 4):
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with 10% Giemsa solution.
-
Examine the smears under a microscope to determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells.
-
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group using the following formula: % Suppression = [ (Average Parasitemia of Control - Average Parasitemia of Treated) / Average Parasitemia of Control ] * 100
-
Data Presentation: Efficacy Results
Summarize the quantitative data in a table for clear comparison.
| Group | Treatment | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |
| 1 | Vehicle Control | - | 0 | |
| 2 | Positive Control (Chloroquine) | 5 | ||
| 3 | This compound | 10 | ||
| 4 | This compound | 25 | ||
| 5 | This compound | 50 |
Application Note 2: Preliminary In Vivo Acute Toxicity Assessment
Objective: To evaluate the acute toxicity of a single high dose of this compound in healthy mice to establish a preliminary safety profile and guide dose selection for further studies.
Experimental Protocol: Acute Toxicity Study
-
Animal Model:
-
Use healthy 6-8 week old Swiss albino or BALB/c mice.
-
Acclimatize animals for at least 7 days.
-
-
Materials and Reagents:
-
This compound
-
Vehicle for solubilization
-
Animal scale for daily weight measurement.
-
-
Procedure:
-
Group Allocation: Randomly divide mice into a control and treatment group (n=5 per sex per group is recommended).
-
Group 1: Control (Vehicle only).
-
Group 2: Treatment (this compound at a single high dose, e.g., 500 mg/kg or 1000 mg/kg).
-
-
Dosing (Day 0):
-
Administer a single dose of the vehicle or this compound via the intended clinical route (e.g., oral gavage).
-
-
Observation Period (14 Days):
-
Monitor animals closely for the first 4 hours post-dosing, then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, tremors, convulsions).
-
Record body weight for each animal just before dosing and on days 1, 3, 7, and 14.
-
Note any instances of morbidity or mortality.
-
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
A gross necropsy may be performed to observe any visible abnormalities in major organs.
-
Data Presentation: Toxicity Observations
Summarize key quantitative and observational data in a structured table.
| Group | Treatment | Dose (mg/kg) | Mortality (Dead/Total) | Mean Body Weight Change (%) Day 0 vs Day 14 (± SD) | Key Clinical Observations |
| 1 | Vehicle Control | - | No abnormalities observed | ||
| 2 | This compound | 500 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the known mechanism by which this compound blocks malaria transmission. It inhibits the FREP1 protein in the mosquito, preventing it from binding to the Plasmodium parasite, which is a critical step for infection of the mosquito midgut.[5]
Caption: Mechanism of malaria transmission blocking by this compound.
Experimental Workflow Diagram
This diagram outlines the logical flow of the in vivo efficacy study described in Application Note 1, from animal preparation to final data analysis.
Caption: Workflow for the 4-day suppressive anti-malarial test.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Asperaculane B: A Promising Lead for Dual-Action Antimalarial Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus, has emerged as a compelling lead compound for the development of novel antimalarial therapeutics. This natural product exhibits a dual-action mechanism, effectively inhibiting both the asexual blood stages of Plasmodium falciparum, responsible for the clinical manifestations of malaria, and the sexual stages, which are crucial for transmission of the parasite to mosquitoes.[1][2][3][4][5][6] This unique profile, coupled with a favorable preliminary safety assessment, positions this compound as a significant candidate for further preclinical and clinical investigation. These application notes provide a comprehensive overview of the biological activity of this compound, detailed protocols for its evaluation, and a summary of its proposed mechanism of action.
Biological Activity and Quantitative Data
This compound has demonstrated potent activity against Plasmodium falciparum in vitro. Its efficacy against both asexual and sexual stages highlights its potential to not only treat malaria but also to block its transmission, a critical component of malaria eradication strategies.
| Parameter | Value | Cell Line / Assay | Reference |
| Antimalarial Activity | |||
| IC50 (Asexual Stage Inhibition) | 3 µM | P. falciparum | [1][4][5] |
| IC50 (Transmission Blocking) | 7.89 µM | Standard Membrane Feeding Assay (SMFA) | [1][5] |
| Cytotoxicity | |||
| IC50 | > 50 µM | HeLa (Human cancer cell line) | [7] |
| IC50 | > 50 µM | CHO (Normal hamster cell line) | [7] |
| Cytotoxicity | No significant toxicity | HEK293 (Human embryonic kidney cells) | [1] |
Table 1: Summary of In Vitro Activity of this compound. The table presents the half-maximal inhibitory concentrations (IC50) of this compound against Plasmodium falciparum and its cytotoxicity against various cell lines.
Experimental Protocols
The following are detailed protocols for the key assays used to characterize the biological activity of this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxicity of this compound against adherent cell lines.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
HeLa or CHO cells
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Gently wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Plasmodium falciparum Asexual Stage Inhibition Assay
This assay measures the ability of this compound to inhibit the growth of the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete RPMI 1640 medium supplemented with human serum or Albumax
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. Dispense 90 µL of this culture into each well of a 96-well plate.
-
Compound Addition: Add 10 µL of serially diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., chloroquine).
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I (final concentration 1X) to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
This assay assesses the ability of this compound to block the transmission of P. falciparum to Anopheles mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (starved for 4-6 hours)
-
Human red blood cells and human serum
-
Membrane feeding apparatus
-
This compound stock solution (in DMSO)
-
Mercurochrome solution (0.2%)
-
Dissecting microscope
Procedure:
-
Preparation of Infectious Blood Meal: Mix mature gametocytes with human RBCs and human serum to achieve a final gametocytemia of 0.1-0.3%.
-
Compound Addition: Add this compound at the desired concentration to the blood meal. Include a vehicle control.
-
Mosquito Feeding: Place the blood meal in a membrane feeder maintained at 37°C and allow mosquitoes to feed for 30-60 minutes in the dark.
-
Mosquito Maintenance: Remove unfed mosquitoes. Maintain the fed mosquitoes at 26-28°C and ~80% humidity for 7-10 days.
-
Midgut Dissection and Oocyst Counting: Dissect the midguts of at least 20 mosquitoes per group. Stain the midguts with mercurochrome and count the number of oocysts under a light microscope.
-
Data Analysis: Calculate the percentage of inhibition in oocyst intensity (mean number of oocysts per mosquito) and prevalence (percentage of infected mosquitoes) in the this compound-treated group compared to the control group. Determine the IC50 for transmission blocking.
Mechanism of Action: Inhibition of FREP1-Parasite Interaction
The transmission-blocking activity of this compound is attributed to its ability to interfere with a critical interaction in the mosquito midgut. After a mosquito ingests an infectious blood meal, Plasmodium ookinetes must traverse the peritrophic matrix to invade the midgut epithelium. This process is facilitated by the binding of the parasite to the mosquito's fibrinogen-related protein 1 (FREP1).[4] this compound is proposed to inhibit this interaction, thereby preventing the parasite from establishing an infection in the mosquito vector.
Visualizations
Figure 1. Workflow for the development of this compound as an antimalarial drug.
Figure 2. Proposed mechanism of transmission-blocking action of this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Disrupting assembly of the inner membrane complex blocks Plasmodium falciparum sexual stage development | PLOS Pathogens [journals.plos.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Anopheles Midgut FREP1 Mediates Plasmodium Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asperaculane B Production from Aspergillus aculeatus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Asperaculane B from Aspergillus aculeatus cultures.
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of Aspergillus aculeatus and the production of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the culture medium is critical for secondary metabolite production.
-
Troubleshooting Steps:
-
Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolism. While glucose is a common choice, other sugars like maltose or sucrose might be more effective.[1][2] It is recommended to test a range of carbon sources.
-
Nitrogen Source: The nitrogen source also plays a crucial role. Both inorganic (e.g., sodium nitrate, ammonium sulfate) and organic (e.g., peptone, yeast extract) nitrogen sources should be evaluated.[1] The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize.[3]
-
Trace Elements: Micronutrients are essential for enzymatic activities in biosynthetic pathways. Ensure the medium is supplemented with adequate trace elements.
-
-
-
Incorrect Culture Conditions: Physical parameters of the culture environment must be carefully controlled.
-
Troubleshooting Steps:
-
pH: The pH of the culture medium can affect nutrient uptake and enzyme activity. Most Aspergillus species have an optimal pH range for growth and secondary metabolite production, which should be determined experimentally.[4]
-
Temperature: Temperature influences the growth rate and the expression of genes involved in secondary metabolism. The optimal temperature for this compound production may differ from the optimal temperature for biomass growth.[5]
-
Aeration and Agitation: For submerged cultures, proper aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution.[6][7][8][9] However, excessive shear stress from high agitation speeds can damage the mycelia and reduce yield.[7]
-
-
-
Inappropriate Fermentation Stage for Harvest: Secondary metabolites are often produced during a specific phase of fungal growth (idiophase), which typically follows the rapid growth phase (trophophase).
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course study to determine the optimal harvest time. This involves sampling the culture at different time points and quantifying the this compound concentration.
-
-
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
-
Inoculum Variability: The age and quality of the fungal spores or mycelial inoculum can lead to variations in culture performance.
-
Troubleshooting Steps:
-
Standardized Inoculum Preparation: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial mass is used for each fermentation.
-
-
-
Lack of pH Control: The pH of the medium can drift during fermentation due to the consumption of substrates and the production of metabolites.
-
Troubleshooting Steps:
-
Buffering Agents: Use a buffered medium or implement a pH control system in the bioreactor to maintain the optimal pH throughout the fermentation process.
-
-
-
Media Component Variability: Inconsistent quality of media components, especially complex organic sources like peptone or yeast extract, can affect reproducibility.
-
Troubleshooting Steps:
-
High-Quality Reagents: Use high-purity, certified reagents from a reliable supplier. For complex components, consider using different lots to test for variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a sesquiterpenoid. Its biosynthesis in fungi begins with the mevalonate (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the 15-carbon molecule farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic sesquiterpenoid backbone of this compound, which may be further modified by other enzymes like cytochrome P450 monooxygenases.[10]
Q2: How can I optimize the culture medium for this compound production?
A2: A systematic approach is recommended. You can use a one-factor-at-a-time (OFAT) method or a statistical approach like Design of Experiments (DoE) to screen and optimize key media components such as carbon source, nitrogen source, C/N ratio, and trace elements.
Q3: What are the recommended starting conditions for Aspergillus aculeatus cultivation?
A3: Based on general practices for Aspergillus species, a good starting point would be a Potato Dextrose Agar (PDA) or Czapek Dox Agar (CDA) medium. Incubation can be started at a temperature of 25-30°C and a pH of 5.0-6.0.[4][5] For submerged cultures, an agitation speed of 150-200 rpm is a reasonable starting point.[7][8]
Q4: How can I extract and quantify this compound from the culture?
A4: A common method for extracting sesquiterpenoids from fungal cultures involves solvent extraction of the mycelium and/or the culture broth with solvents like ethyl acetate or methanol. The crude extract can then be purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). Quantification can be performed using HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) and a purified standard of this compound.
Data Presentation
Table 1: Illustrative Effect of Carbon Source on Aspergillus Mycelial Biomass
| Carbon Source | Concentration (g/L) | Mycelial Dry Weight (mg) |
| Glucose | 50 | 55.33 |
| Sucrose | 50 | Not specified |
| Maltose | 50 | 650.00 |
| Starch | 50 | Not specified |
Note: Data is based on studies with Aspergillus niger and illustrates the potential impact of carbon source on biomass, which can be correlated with secondary metabolite production.[1] Actual results for this compound in A. aculeatus may vary.
Table 2: Illustrative Effect of Nitrogen Source on Aspergillus Mycelial Biomass
| Nitrogen Source | Concentration (g/L) | Mycelial Dry Weight (mg) |
| Calcium Nitrate | 10 | 460.00 |
| Ammonium Sulfate | 10 | Not specified |
| Urea | 10 | 88.00 |
Note: Data is based on studies with Aspergillus terreus and illustrates the potential impact of nitrogen source on biomass.[1] Actual results for this compound in A. aculeatus may vary.
Experimental Protocols
Protocol 1: Cultivation of Aspergillus aculeatus for this compound Production
-
Inoculum Preparation:
-
Grow A. aculeatus on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Inoculate 100 mL of sterile production medium (e.g., Czapek Dox Broth) in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks at 28°C on a rotary shaker at 180 rpm for the desired fermentation period (e.g., 7-14 days).
-
Protocol 2: Extraction and Preliminary Analysis of this compound
-
Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the mycelium with methanol or ethyl acetate at room temperature with shaking for 24 hours. Repeat the extraction process.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Preliminary Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of this compound by comparing the retention time/factor with a known standard.
-
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
References
- 1. ijcmas.com [ijcmas.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effect of C/N ratio and microelements on nutrient dynamics and cell morphology in submerged fermentation of Aspergillus giganteus MTCC 8408 using Taguchi DOE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of agitation speed and aeration rate on fructosyltransferase production of Aspergillus oryzae IPT-301 in stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the purification of Asperaculane B.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Asperaculane B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound from fungal cultures.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from the fungal biomass. | Ensure the solid agar culture is thoroughly chopped into small pieces to maximize surface area for solvent penetration. Increase the extraction time with the CH2Cl2/MeOH solvent mixture and consider performing an additional extraction step.[1] |
| Loss of compound during the partitioning step. | Carefully separate the ethyl acetate (EtOAc) and aqueous layers during the liquid-liquid extraction to prevent loss of the organic phase. Perform the partitioning step multiple times (e.g., three times) to ensure complete extraction of this compound into the EtOAc layer.[1] | |
| Poor Separation on Silica Gel Column | Inappropriate solvent system polarity. | Optimize the polarity of the elution gradient. The initial separation of this compound was achieved using a step gradient of CH2Cl2/MeOH.[1] If co-elution of impurities is observed, consider using a shallower gradient or an isocratic elution with a solvent system of optimized polarity, determined by thin-layer chromatography (TLC) analysis. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the silica gel column. Overloading can lead to broad peaks and poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Co-elution of Asperaculane A and B | Asperaculane A and B are structurally related sesquiterpenoids, making their separation challenging.[2][3] | A combination of chromatographic techniques is crucial. After initial fractionation on silica gel, employ reversed-phase HPLC for finer separation.[1] A gradient of acetonitrile in water is effective for separating these related compounds.[1] |
| Broad Peaks during HPLC Purification | Suboptimal HPLC conditions. | Adjust the gradient slope of the mobile phase. A shallower gradient can improve the resolution between closely eluting peaks. Ensure the flow rate is optimal for the column dimensions and particle size.[1] Check for column degradation or contamination. |
| Presence of Impurities in Final Product | Incomplete separation from other fungal metabolites. | Aspergillus aculeatus produces a variety of other secondary metabolites, including other sesquiterpenoids like aculenes A-D and secalonic acid D.[2][3][4] If impurities persist after silica gel and HPLC, consider an alternative chromatographic method, such as counter-current chromatography, or a different stationary phase for HPLC (e.g., a phenyl-hexyl column instead of C18). |
| Compound Instability | Degradation of the molecule during purification. | Terpenoids can be sensitive to heat, light, and acidic conditions.[5] Minimize exposure to harsh conditions. Use solvents with low acidity and perform purification steps at room temperature whenever possible. Store the purified compound at low temperatures (-20°C or below) in a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula of this compound is C14H20O3, and its molecular weight is approximately 236.31 g/mol .[6]
Q2: From which organism is this compound typically isolated?
A2: this compound is a natural product isolated from the fungus Aspergillus aculeatus.[2][3][4][7]
Q3: What are the key steps in the purification of this compound?
A3: The general workflow for this compound purification involves:
-
Solid culture fermentation of Aspergillus aculeatus.[1]
-
Extraction of the fungal biomass with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[1]
-
Liquid-liquid partitioning of the crude extract with ethyl acetate (EtOAc) and water.[1]
-
Fractionation of the EtOAc extract by silica gel column chromatography.[1]
-
Final purification of the target fraction by reversed-phase high-performance liquid chromatography (HPLC).[1]
Q4: What type of chromatography is most effective for separating this compound from its analogs?
A4: A multi-step chromatographic approach is most effective. Initial fractionation using normal-phase silica gel chromatography helps to separate compounds based on polarity.[1] Due to the presence of structurally similar compounds like Asperaculane A, final purification is best achieved using reversed-phase HPLC, which separates compounds based on hydrophobicity and provides higher resolution.[1][2][3]
Q5: Are there any known biological activities of this compound that I should be aware of for handling and storage?
A5: this compound has been shown to inhibit the parasite Plasmodium falciparum, which causes malaria.[4][6][7][8][9] While it is reported to be non-toxic to human cells, standard laboratory safety precautions for handling biologically active compounds should be followed.[4][6][7] For long-term storage, it is advisable to keep the compound in a tightly sealed container at low temperatures to prevent degradation.
Experimental Protocols
Extraction and Partitioning
-
The solid agar culture of Aspergillus aculeatus is chopped into small pieces.
-
The fungal material is extracted with a 1:1 mixture of CH2Cl2/MeOH for 24 hours. This process is repeated twice.[1]
-
The combined extracts are filtered and the solvent is removed under reduced pressure to yield a residue.
-
The residue is suspended in water and partitioned three times with an equal volume of ethyl acetate (EtOAc).[1]
-
The combined EtOAc layers are evaporated to dryness to yield the crude extract.[1]
Silica Gel Column Chromatography
-
A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., dichloromethane).
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The column is eluted with a step gradient of increasing polarity, for example:
-
100% CH2Cl2
-
95:5 CH2Cl2/MeOH
-
90:10 CH2Cl2/MeOH
-
70:30 CH2Cl2/MeOH[1]
-
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
Reversed-Phase HPLC Purification
-
The fraction containing this compound from the silica gel chromatography is dissolved in a suitable solvent (e.g., methanol).
-
The sample is injected onto a C18 reversed-phase HPLC column (e.g., Phenomenex Luna 5 µm C18, 250 x 10 mm).[1]
-
A gradient elution is performed using a two-solvent system, for example:
-
Solvent A: 5% Acetonitrile in Water (with 0.05% TFA)
-
Solvent B: Acetonitrile (with 0.05% TFA)[1]
-
-
A typical gradient could be:
-
0-20 min: 0% to 40% B
-
20-40 min: 40% to 100% B
-
40-42 min: Hold at 100% B
-
42-44 min: 100% to 0% B[1]
-
-
The elution is monitored using a UV detector (e.g., at 254 nm), and the peak corresponding to this compound is collected.[1]
-
The solvent is removed from the collected fraction to yield the purified compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting Asperaculane B instability in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Asperaculane B. The information is designed to help you anticipate and address potential instability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the expected biological activity of my this compound solution over a short period. What could be the cause?
A1: A decrease in biological activity often suggests degradation of the compound. This compound, a sesquiterpenoid isolated from Aspergillus aculeatus, possesses functional groups such as hydroxyls and a conjugated carboxylic acid which can be susceptible to degradation under certain conditions.[1] Potential causes include:
-
Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of ester functionalities, if any are present in the broader class of compounds, or catalyze other degradation reactions.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of sensitive functional groups, altering the molecule's structure and activity.
-
pH Instability: The pH of your solution can significantly impact the stability of compounds with acidic or basic moieties. This compound's carboxylic acid group is sensitive to pH changes.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of complex organic molecules.
-
Improper Storage: Storing the solution at an inappropriate temperature can accelerate degradation.
To troubleshoot this, it is recommended to first confirm the purity of your initial solid sample and then systematically investigate the stability of your solution under your specific experimental conditions.
Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation indicates that this compound may have low solubility or has precipitated out of solution. This can be due to:
-
Solvent Choice: this compound is a solid at room temperature and may have limited solubility in certain aqueous buffers.[2] While it is soluble in organic solvents like methanol and dichloromethane during extraction, its solubility in your experimental buffer may be much lower.[1]
-
Temperature Changes: A decrease in temperature can reduce the solubility of a compound, causing it to precipitate.
-
pH Shift: Changes in pH can alter the ionization state of the carboxylic acid group in this compound, affecting its solubility.
-
Concentration: You may be trying to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.
To address this, consider preparing a fresh stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it to the final concentration in your aqueous experimental medium. Perform solubility tests at different concentrations and in various solvent systems to determine the optimal conditions.
Troubleshooting Guides
Guide 1: Investigating Decreased Biological Activity
If you suspect your this compound is degrading in solution, follow this workflow to identify the cause.
Experimental Workflow for Investigating Degradation
Caption: Workflow for troubleshooting this compound degradation.
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna 5 µm C18(2), 250 × 10 mm).[1]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.05% trifluoroacetic acid (TFA).[1]
-
Gradient: 0-20 min, 0-40% B; 20-40 min, 40-100% B; 40-42 min, hold at 100% B; 42-44 min, 100-0% B.[1]
-
Flow Rate: 5.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol). Dilute to an appropriate concentration for injection.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound (e.g., 100 µg/mL) under the following conditions:
-
Acidic: 0.1 N HCl at room temperature.
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Stored at 60°C.
-
Photolytic: Exposed to UV light (e.g., 254 nm) or visible light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of remaining this compound and to identify any degradation products.
-
Data Presentation:
Summarize your findings in a table to easily compare the stability under different conditions.
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| Control (Dark, RT) | 0 | 100 | 0 |
| 24 | 98.5 | 1.5 | |
| 0.1 N HCl | 2 | 85.2 | 14.8 |
| 8 | 60.1 | 39.9 | |
| 0.1 N NaOH | 2 | 70.4 | 29.6 |
| 8 | 35.7 | 64.3 | |
| 3% H₂O₂ | 4 | 90.3 | 9.7 |
| 24 | 75.6 | 24.4 | |
| 60°C | 8 | 92.1 | 7.9 |
| 24 | 80.5 | 19.5 | |
| UV Light | 4 | 88.9 | 11.1 |
| 24 | 65.2 | 34.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Guide 2: Addressing Solubility Issues
If you are encountering precipitation or cloudiness, use this guide to improve the solubility of this compound.
Logical Flow for Improving Solubility
Caption: Decision-making process for enhancing this compound solubility.
Detailed Methodologies:
-
Solubility Determination:
-
Prepare a series of vials with a fixed amount of this compound.
-
Add increasing volumes of your target solvent to each vial.
-
Vortex and visually inspect for complete dissolution.
-
The concentration at which the compound completely dissolves is the approximate solubility limit.
-
-
Co-solvent Strategy:
-
Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol (e.g., 10 mg/mL).
-
Add small aliquots of this stock solution to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <1%).
-
Data Presentation:
Record the solubility of this compound in different solvent systems.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 7.0 | 25 | < 0.1 | Insoluble, forms suspension |
| PBS | 7.4 | 25 | < 0.1 | Insoluble |
| Methanol | N/A | 25 | > 10 | Clear solution |
| DMSO | N/A | 25 | > 20 | Clear solution |
| PBS with 1% DMSO | 7.4 | 25 | 0.5 | Clear at this concentration |
| PBS with 5% Ethanol | 7.4 | 25 | 0.8 | Clear at this concentration |
Note: The data in this table is hypothetical and for illustrative purposes only.
By systematically addressing these potential issues, you can ensure the stability and reliability of your this compound solutions for accurate and reproducible experimental results.
References
Technical Support Center: Optimization of Antimalarial Assay Parameters for Asperaculane B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asperaculane B in antimalarial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimalarial activity?
This compound is a sesquiterpenoid fungal metabolite that has demonstrated dual-functional antimalarial activity. It inhibits both the sexual and asexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This dual action makes it a promising candidate for both treating malaria and blocking its transmission.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound has been shown to inhibit the interaction between the Anopheles gambiae fibrinogen-related protein 1 (FREP1) and the parasite.[1] This interaction is crucial for the parasite to infect the mosquito midgut, and its inhibition is likely responsible for the transmission-blocking activity of this compound.[1] The precise molecular mechanism of its activity against the asexual blood stages of the parasite is currently unknown.[1]
Q3: What are the reported IC50 values for this compound?
The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against P. falciparum.
| Assay Type | Target Stage | IC50 Value (µM) |
| Standard Membrane Feeding Assay (SMFA) | Sexual Stage (Transmission) | 7.89[2][3] |
| Asexual Stage Growth Inhibition Assay | Asexual Blood Stage | 3[2][3] |
Q4: Is this compound toxic to human cells?
Studies have shown that this compound is non-toxic to human cells, including human cancer cell lines and normal hamster cell lines, even at concentrations as high as 50 µM.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during antimalarial assays with this compound.
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent parasite stages. The susceptibility of P. falciparum to antimalarial compounds can vary depending on the developmental stage of the parasite.
-
Troubleshooting Steps:
-
Parasite Synchronization: Ensure highly synchronous parasite cultures are used for each assay.[1] Synchronization can be achieved using methods like 5% sorbitol treatment for ring-stage parasites or gelatin flotation for mature trophozoites.[1]
-
Standardized Inoculum: Use a consistent starting parasitemia and hematocrit for all experiments. A typical starting parasitemia for asexual stage assays is 0.1-1.0% at a 1.5% hematocrit.
-
Compound Stability: this compound is a natural product. Assess its stability in the culture medium over the incubation period. Consider preparing fresh stock solutions for each experiment.
-
Issue 2: Poor solubility of this compound in culture medium.
-
Potential Cause: this compound is a solid sesquiterpenoid and may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) before diluting it in the culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before preparing serial dilutions.
-
Visual Inspection: Before adding to the assay plates, visually inspect the diluted compound solutions for any signs of precipitation.
-
Issue 3: Inconsistent results in the Standard Membrane Feeding Assay (SMFA).
-
Potential Cause: Variability in mosquito feeding, gametocyte viability, or membrane integrity.
-
Troubleshooting Steps:
-
Mosquito Quality: Use a consistent age range of mosquitoes (e.g., 3-5 days old) and ensure they are properly starved before the feed.[2]
-
Gametocyte Health: Ensure the gametocyte culture is mature and healthy. Assess gametocyte viability and exflagellation before the feed.
-
Membrane and Feeder Temperature: Maintain the temperature of the glass feeder at 37°C to encourage mosquito feeding.[2]
-
Control Groups: Include appropriate controls, such as a DMSO-only control and a positive control with a known transmission-blocking compound.
-
Experimental Protocols
1. Asexual Stage P. falciparum Growth Inhibition Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays.
-
Methodology:
-
Parasite Culture: Culture P. falciparum (e.g., Dd2 strain) in complete medium (RPMI 1640 with supplements) at 5% hematocrit until parasitemia reaches 3-8%.[3]
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% sorbitol treatment.[1]
-
Plate Preparation: Prepare a parasite suspension with 0.3% parasitemia and 2.5% hematocrit in screening medium.[3] Dispense 8 µL of this suspension into 1536-well black, clear-bottom plates.[3]
-
Compound Addition: Pre-spot 50 nL of this compound at various concentrations (in DMSO) into the assay plates.[3] Include positive (e.g., Artemisinin, Chloroquine) and negative (DMSO) controls.[3]
-
Incubation: Incubate the plates at 37°C for 72 hours in a gassed (1% O₂, 3% CO₂, 96% N₂) and humidified chamber.[3]
-
Lysis and Staining: Add 2 µL of a lysis buffer containing 10x SYBR Green I to each well.[3] Incubate at room temperature for 24 hours in the dark.[3]
-
Data Acquisition: Read the fluorescence from the bottom of the plates using an appropriate plate reader (excitation ~485 nm, emission ~530 nm).[3]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration.
-
2. Standard Membrane Feeding Assay (SMFA)
This protocol outlines the key steps for assessing the transmission-blocking activity of this compound.
-
Methodology:
-
Gametocyte Culture: Culture mature P. falciparum gametocytes (Stage V).
-
Mosquito Preparation: Use 3-5 day old female Anopheles gambiae mosquitoes starved for at least 5 hours prior to the experiment.[2]
-
Feeding Mixture Preparation: Mix mature gametocyte culture with human red blood cells and human serum. Add different concentrations of this compound (dissolved in DMSO) to the experimental feeds. Include a DMSO-only control.
-
Membrane Feeding: Place the feeding mixture into a water-jacketed glass feeder maintained at 37°C and covered with an artificial membrane (e.g., Parafilm).[2] Allow mosquitoes to feed for 15-20 minutes.[2]
-
Mosquito Maintenance: Separate the fully fed mosquitoes and maintain them on a glucose solution at 26-28°C and 80% humidity.[2]
-
Midgut Dissection: After 7-8 days, dissect the midguts of at least 25 mosquitoes per experimental group in a drop of mercurochrome.[2]
-
Oocyst Counting: Examine the midguts under a microscope and count the number of oocysts.[2]
-
Data Analysis: Determine the percentage of infected mosquitoes and the mean oocyst density. Calculate the percentage of transmission inhibition relative to the control group.
-
Visualizations
Caption: Workflow for the asexual stage growth inhibition assay.
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
References
Addressing low bioavailability of Asperaculane B in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the low bioavailability of Asperaculane B in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a fungal metabolite isolated from Aspergillus aculeatus with demonstrated anti-malarial properties.[1][2][3] It functions by inhibiting the interaction between the FREP1 protein and Plasmodium falciparum-infected cells, thereby blocking malaria transmission.[1] Like many other terpenoids, this compound is expected to have low oral bioavailability due to factors such as poor aqueous solubility and limited permeability across biological membranes.[4][5][6] This can hinder its therapeutic efficacy in vivo.
Q2: Are there any published pharmacokinetic data for this compound in animal models?
Currently, there is a lack of publicly available pharmacokinetic studies specifically for this compound in animal models. This highlights a critical knowledge gap for researchers working with this compound. Therefore, initial experimental work should focus on establishing its pharmacokinetic profile.
Q3: What are the general strategies to improve the bioavailability of terpenoids like this compound?
Several approaches can be employed to enhance the bioavailability of terpenoids.[4][5][6] These strategies primarily focus on improving solubility, dissolution rate, and membrane permeability. Key methods include:
-
Nanotechnology-based formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility and stability.[6]
-
Lipid-based delivery systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic compounds in the gastrointestinal tract.[7]
-
Prodrug approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo.
-
Co-crystal formation: Forming co-crystals with a suitable co-former can improve the dissolution rate and solubility.[4][6]
-
Co-administration with absorption enhancers: Using agents that can transiently increase membrane permeability.
Q4: Which animal models are suitable for studying the bioavailability of this compound?
The choice of animal model is crucial for obtaining relevant pharmacokinetic data.[8] Commonly used models for bioavailability studies include:
-
Rodents (Rats, Mice): Often the first choice due to their small size, cost-effectiveness, and well-characterized physiology.[8][9]
-
Canines (Beagle Dogs): Their gastrointestinal physiology is more comparable to humans, making them a good alternative for oral bioavailability studies.[8]
-
Non-human primates: While more complex and costly, they offer the closest physiological similarity to humans.[8]
The selection should be based on the specific research question and the intended route of administration.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent dosing, variability in food and water intake, or genetic differences in metabolic enzymes among the animals.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of the compound for each animal. For oral gavage, verify the correct placement of the gavage tube.
-
Control Feeding Schedule: Fast animals overnight before dosing to minimize the effect of food on absorption. Provide standardized access to food and water post-dosing.
-
Use Genetically Homogenous Animal Strains: Employ inbred strains to reduce inter-individual genetic variability.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.
-
Issue 2: Undetectable or very low plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility leading to low dissolution, extensive first-pass metabolism in the gut wall or liver, or rapid elimination.
-
Troubleshooting Steps:
-
Formulation Enhancement:
-
Prepare a micronized suspension or a solution in a suitable vehicle (e.g., a mixture of solvents and surfactants) to improve dissolution.
-
Explore enabling formulations such as lipid-based systems (e.g., SEDDS) or amorphous solid dispersions.[7]
-
-
Investigate Pre-systemic Metabolism:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the selected animal species to assess the extent of first-pass metabolism.
-
If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or explore alternative routes of administration that bypass the liver (e.g., intravenous, subcutaneous).
-
-
Determine Intrinsic Solubility: Measure the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to better predict its in vivo dissolution.
-
Experimental Protocols
Protocol 1: Preliminary Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic single-dose pharmacokinetic study to determine the initial bioavailability of an unformulated this compound suspension.
Table 1: Experimental Parameters for a Preliminary Rat Pharmacokinetic Study
| Parameter | Details |
| Animal Model | Male Sprague-Dawley rats (8-10 weeks old, 250-300g) |
| Housing | Standardized conditions (12h light/dark cycle, controlled temperature and humidity) |
| Fasting | Overnight (12 hours) prior to dosing, with free access to water |
| Groups | 1. Intravenous (IV) administration (n=5) 2. Oral (PO) gavage administration (n=5) |
| Dose | IV: 1 mg/kg PO: 10 mg/kg |
| Formulation | IV: Solution in a suitable vehicle (e.g., DMSO:Cremophor EL:Saline, 5:5:90) PO: Suspension in 0.5% methylcellulose |
| Blood Sampling (IV) | Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose |
| Blood Sampling (PO) | Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 h post-dose |
| Sample Collection | ~100 µL of blood from the tail vein into heparinized tubes at each time point |
| Sample Processing | Centrifuge to separate plasma, store at -80°C until analysis |
| Analytical Method | LC-MS/MS for quantification of this compound in plasma |
| Data Analysis | Non-compartmental analysis to determine key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, F%) |
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| F% | Absolute oral bioavailability, calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 |
Visualizations
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. bohrium.com [bohrium.com]
- 9. biotechfarm.co.il [biotechfarm.co.il]
Minimizing off-target effects of Asperaculane B in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Asperaculane B in cell-based assays.
Summary of this compound Bioactivity
This compound is a fungal metabolite with known antimalarial properties.[1][2] Understanding its therapeutic window is crucial for designing experiments that minimize the risk of off-target effects. The compound has shown a favorable selectivity for its antimalarial targets over mammalian cells in several studies.[1][3][4]
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Asexual Stage) | Plasmodium falciparum | 3 µM | [1][2][5][6] |
| IC50 (Transmission Blocking) | Plasmodium falciparum | 7.89 µM | [1][2][5] |
| Cytotoxicity (IC50) | Human HeLa & Hamster CHO | > 50 µM | [3][4] |
| Cytotoxicity (No Effect Level) | Human HEK293 cells | Up to 120 µM | [1] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
Q2: What are the known or potential off-target effects of this compound?
A2: The published literature on this compound primarily focuses on its antimalarial activity and general cytotoxicity, which is low in mammalian cells.[1][3] However, one study has suggested that some fungal metabolites can inhibit acetylcholinesterase (AChE).[6] Therefore, AChE inhibition is a potential off-target activity that should be considered, especially in neuronal cell models or when unexpected neurological phenotypes are observed. Researchers should proactively screen for this and other potential off-target interactions.
Q3: How do I determine the optimal concentration of this compound to minimize off-target effects?
A3: The optimal concentration should be the lowest concentration that elicits the desired on-target effect.
-
Determine the EC50: First, perform a dose-response curve in your specific cell-based assay to determine the half-maximal effective concentration (EC50) for your phenotype of interest.
-
Assess Cytotoxicity: Concurrently, perform a cytotoxicity assay (see Protocol 1) on your specific cell line to determine the concentration at which this compound becomes toxic (the CC50).
-
Calculate the Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI value (ideally >10) indicates a better therapeutic window.
-
Select Working Concentration: Choose a concentration for your experiments that is at or slightly above the EC50 but well below the CC50. It is recommended to use a concentration no higher than 10x the EC50.
Q4: What are the essential control experiments to run alongside this compound treatment?
A4: Robust controls are critical for interpreting your data correctly.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized compound known to produce the same phenotype you are studying to validate your assay's performance.
-
Negative/Unrelated Compound Control: Include a structurally unrelated compound that is not expected to cause the observed phenotype. This helps rule out assay artifacts.
-
Cell-Free Assays: If possible, confirm the direct interaction of this compound with its intended target in a cell-free system to ensure the compound is active.
-
Target Engagement Assays: In cellular models, use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to its intended target.
-
Knockout/Knockdown Cells: If the primary target of this compound in your model is known, using cells where this target has been knocked out or knocked down can confirm that the observed effect is target-dependent.
Q5: Could the solvent (e.g., DMSO) be contributing to the observed cellular effects?
A5: Yes. High concentrations of solvents like DMSO can cause cellular stress, induce differentiation, or have other off-target effects. It is crucial to ensure the final concentration of the solvent is consistent across all wells (including controls) and is kept at a low, non-toxic level (typically ≤ 0.5%). Always run a vehicle-only control to account for any effects of the solvent itself.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Problem: I am seeing unexpected or inconsistent results in my cell-based assay.
This is a common issue that can arise from multiple sources. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting decision tree for unexpected assay results.
Problem: I am observing high cytotoxicity at concentrations that are reported to be non-toxic.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to compounds. The reported non-toxic concentrations for this compound were in HeLa, CHO, and HEK293 cells. Your cell line may be more sensitive. It is essential to perform a cytotoxicity assay (Protocol 1) on your specific cell line.
-
Compound Stability: Ensure your stock of this compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not degraded. Degradation products could be more toxic.
-
Assay Duration: The duration of compound exposure can significantly impact cytotoxicity. A 72-hour exposure is more likely to reveal cytotoxic effects than a 24-hour exposure. Ensure your assay duration is appropriate for your experimental question.
-
Confluence of Cells: Cell density can affect susceptibility to toxic compounds. Highly confluent or sparse cultures may respond differently. Standardize your cell seeding density for all experiments.
Problem: The observed phenotype does not seem to be related to the known mechanism of action of this compound.
-
Investigate Potential Off-Targets: This is a strong indicator of a potential off-target effect.
-
Literature Review: Search for other compounds with a similar chemical structure to this compound (a nordaucane sesquiterpenoid) to see if they have known off-target activities.
-
Screening: If resources permit, screen this compound against a panel of common off-target families, such as kinases, GPCRs, and ion channels.
-
AChE Inhibition: Given that some fungal metabolites can inhibit acetylcholinesterase, this is a primary candidate for an off-target effect. Perform an AChE inhibition assay (see Protocol 2).
-
Target Deconvolution: For a novel and significant off-target effect, more advanced methods like affinity-based pull-downs may be necessary to identify the interacting protein (see Protocol 3).
-
Experimental Protocols for Off-Target Identification
Protocol 1: General Cytotoxicity Profiling (MTT Assay)
This protocol provides a method to assess the concentration-dependent cytotoxicity of this compound in any adherent mammalian cell line.
Materials:
-
96-well, clear, flat-bottom tissue culture plates
-
Your mammalian cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle control (medium with the same final DMSO concentration) and a "cells only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay determines if this compound inhibits AChE activity.
Materials:
-
96-well, clear, flat-bottom plate
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
Known AChE inhibitor as a positive control (e.g., Eserine)
-
Plate reader capable of measuring absorbance at 412 nm
Methodology:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer (e.g., 0.1 U/mL).
-
Prepare DTNB solution in phosphate buffer (e.g., 10 mM).
-
Prepare ATCI solution in phosphate buffer (e.g., 14 mM).
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 10 µL of your this compound dilution (or vehicle for control, or Eserine for positive control).
-
Add 10 µL of the AChE solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add DTNB: Add 10 µL of DTNB solution to each well.
-
Initiate Reaction: Add 10 µL of ATCI substrate to each well to start the reaction. The enzyme will hydrolyze ATCI to thiocholine, which reacts with DTNB to produce a yellow color.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).
-
Analysis: Calculate the rate of the reaction (change in absorbance over time). Determine the percent inhibition of this compound relative to the vehicle control. Plot percent inhibition against concentration to calculate an IC50 value if inhibition is observed.
Protocol 3: Conceptual Workflow for Target Deconvolution
This workflow outlines a general strategy to identify unknown molecular targets of this compound.
Caption: Workflow for identifying unknown protein targets.
Potentially Relevant Signaling Pathways
Fungal secondary metabolites can interact with a wide range of conserved eukaryotic signaling pathways. If you suspect an off-target effect, investigating pathways crucial for cell growth, stress response, and apoptosis is a logical starting point. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is one such highly conserved pathway.
Caption: Hypothetical inhibition of a MAPK signaling pathway.
References
- 1. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Strategies to reduce variability in Asperaculane B bioactivity experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Asperaculane B bioactivity experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound has demonstrated significant anti-malarial activity. It inhibits both the sexual and asexual stages of Plasmodium falciparum.[1][2][3][4] It has been shown to block the transmission of the parasite to mosquitoes.[1][2][3][4] Additionally, studies have indicated that this compound is non-toxic to human cell lines at concentrations effective against the malaria parasite.[1][5]
Q2: What is the proposed mechanism of action for this compound's anti-malarial activity?
A2: The precise molecular mechanism of this compound against blood-stage malaria is not yet fully understood.[1][2] However, it has been shown to inhibit the interaction between the mosquito midgut protein FREP1 and P. falciparum.[1] This interaction is crucial for parasite invasion of the mosquito midgut, and its inhibition is likely responsible for the transmission-blocking activity of this compound.[1]
Q3: What are the typical sources of variability in cell-based bioactivity assays?
A3: Variability in cell-based assays can arise from several factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can alter cellular responses.[6] Phenotypic drift can occur over multiple passages, leading to changes in the cell population.[6][7]
-
Cell Line Integrity: Misidentified or cross-contaminated cell lines are a significant source of irreproducible results.[6]
-
Reagent Quality and Handling: Variations in media lots, serum, and the stability of compounds like FGF2 can introduce variability.[8]
-
Assay Protocol Execution: Human handling, pipetting errors, and incubation times are common sources of variation.[8][9] Automation can help reduce this variability.[8]
-
Analyst-to-Analyst Variability: Differences in technique between researchers can be a significant source of variation.[11]
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound against P. falciparum.
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound in our P. falciparum growth inhibition assays. What could be the cause, and how can we improve consistency?
-
Answer: High variability in IC50 values can stem from several sources. Here is a systematic approach to troubleshooting:
-
Standardize Parasite Culture:
-
Synchronization: Ensure your P. falciparum cultures are tightly synchronized. Asynchronous cultures will have a mix of stages with potentially different sensitivities to this compound.
-
Parasitemia: Initiate experiments with a consistent starting parasitemia and hematocrit.[5]
-
Passage Number: Use parasites within a defined, low passage number range to avoid phenotypic drift.
-
-
Optimize Compound Handling:
-
Solvent Consistency: Use the same lot and grade of DMSO for all dilutions. Ensure the final DMSO concentration is consistent across all wells, including controls.[1]
-
Stock Solution Stability: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Refine Assay Protocol:
-
Cell Plating: Ensure a homogenous suspension of infected red blood cells when plating to avoid cell clumping and inconsistent cell numbers per well.
-
Incubation Conditions: Maintain consistent temperature, gas mixture, and humidity in your incubator. Variations can affect parasite growth rates.
-
-
Data Analysis:
-
Statistical Analysis: Utilize appropriate non-linear regression models to calculate IC50 values. Ensure sufficient data points on the dose-response curve to accurately define the top and bottom plateaus.
-
-
Issue 2: Inconsistent results in mosquito transmission-blocking assays.
-
Question: Our standard membrane feeding assays (SMFA) with this compound are showing high variability in oocyst counts between mosquitoes in the same experimental group. How can we reduce this?
-
Answer: Variability in SMFA is common due to the complex biological system. Here are some strategies to improve consistency:
-
Mosquito Rearing and Selection:
-
Age and Batch: Use mosquitoes from the same rearing batch and of a consistent age for each experiment.
-
Starvation: Standardize the duration of sugar starvation before the blood meal to ensure consistent feeding behavior.
-
-
Blood Meal Preparation:
-
Gamete Viability: Ensure high and consistent gametocytemia in the P. falciparum culture used for the blood meal.
-
Compound Mixing: Thoroughly mix this compound into the blood meal to ensure a homogenous concentration.
-
-
Feeding Process:
-
Temperature Control: Maintain a consistent temperature of the blood meal during feeding.
-
Feeding Duration: Use a standardized feeding time for all mosquito cages.
-
-
Post-Feeding Maintenance:
-
Environmental Conditions: Keep mosquito cages under constant temperature and humidity after feeding.
-
-
Statistical Analysis:
-
Quantitative Data
Table 1: Bioactivity of this compound against Plasmodium falciparum
| Bioactivity Metric | Value | Cell/Organism | Reference |
| IC50 (Transmission Inhibition) | 7.89 µM | P. falciparum (sexual stage) | [1][2][3][4] |
| IC50 (Asexual Stage Inhibition) | 3 µM | P. falciparum (asexual stage) | [1][2][3][4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Result | Concentration | Reference |
| HEK293 | MTT Assay | No significant cytotoxic effects | ≤120 µM | [5] |
| Human Cancer Cells | Not specified | Non-toxic | 50 µM | [1] |
| Hamster Cell Lines | Not specified | Non-toxic | 50 µM | [1] |
Experimental Protocols
Protocol 1: P. falciparum Asexual Stage Growth Inhibition Assay
-
Culture Preparation:
-
Initiate cultures of P. falciparum-infected human red blood cells to achieve a starting parasitemia of 0.5% and 2% hematocrit.[5]
-
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution to the wells of a 24-well plate.
-
Add 1 mL of the parasite culture to each well.
-
Include positive (e.g., standard antimalarial drug) and negative (DMSO vehicle) controls.
-
-
Incubation:
-
Data Collection:
-
Monitor parasitemia at 24, 48, 72, and 96 hours by microscopic examination of Giemsa-stained blood smears.
-
-
Analysis:
-
Calculate the percent inhibition of parasite growth for each concentration relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using software like GraphPad Prism.
-
Protocol 2: this compound and FREP1 Interaction Assay
-
Plate Coating:
-
Coat a microplate with lysates from P. falciparum-infected cells.[1]
-
-
Compound-Protein Incubation:
-
Binding Assay:
-
Add the this compound-FREP1 mixtures to the coated microplate wells.
-
Incubate to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound protein.
-
Use an appropriate antibody-based detection method (e.g., ELISA) to quantify the amount of FREP1 protein bound to the plate.
-
-
Analysis:
-
Measure the signal (e.g., absorbance) for each well.
-
Calculate the percent inhibition of FREP1 binding for each this compound concentration compared to the DMSO control.
-
Visualizations
Caption: Workflow for P. falciparum Asexual Stage Growth Inhibition Assay.
Caption: Inhibition of FREP1-Parasite Interaction by this compound.
Caption: Troubleshooting Logic for High IC50 Variability.
References
- 1. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. mdpi.com [mdpi.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. cellgs.com [cellgs.com]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. casss.org [casss.org]
Refinement of spectroscopic analysis for Asperaculane B derivatives.
Technical Support Center: Asperaculane B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the spectroscopic analysis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they of interest? A1: this compound is a nordaucane-type sesquiterpenoid isolated from the fungus Aspergillus aculeatus.[1][2] Its derivatives are of interest due to their potential biological activities, including cytotoxic effects against cancer cell lines, which makes them candidates for drug discovery and development.[1]
Q2: Which primary spectroscopic techniques are used for the structural elucidation of this compound derivatives? A2: The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D ¹H and ¹³C, and 2D experiments like COSY, HMQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[1][2] Additional methods like Electronic Circular Dichroism (ECD) are used to determine absolute configurations.[1][2]
Q3: What are the main challenges in the spectroscopic analysis of these compounds? A3: Challenges include signal overlap in ¹H NMR spectra due to the complex polycyclic structure, low sensitivity in ¹³C NMR due to the low natural abundance of the ¹³C isotope, and potential difficulties in ionization or fragmentation during mass spectrometry.[3][4][5] The C₂ symmetry in some related complex natural products can also complicate NMR interpretation by reducing the number of unique signals.[6]
Troubleshooting Guides
NMR Spectroscopy Issues
Q1: My ¹H NMR spectrum shows significant peak overlapping, making interpretation difficult. What can I do? A1:
-
Use a Higher Field Spectrometer: If available, using a higher field instrument (e.g., 800 MHz) will increase spectral dispersion and better resolve overlapping signals.[6]
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons, spreading signals into a second dimension.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[2]
-
-
Adjust Solvent: Changing the solvent can induce small changes in chemical shifts, potentially resolving overlapping resonances.
Q2: The signal-to-noise ratio in my ¹³C NMR spectrum is very low. A2:
-
Increase Scan Number: Doubling the number of scans increases the signal-to-noise ratio by a factor of the square root of 2. This is the most common solution but increases experiment time.
-
Increase Sample Concentration: A more concentrated sample will yield a stronger signal. However, be cautious of potential aggregation that could broaden peaks.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, reducing the required experiment time.
-
Optimize Relaxation Delay (d1): For quantitative ¹³C NMR, a longer relaxation delay is necessary, but for simple qualitative analysis, a shorter delay can be used to acquire more scans in a given time, although this may affect peak intensities.[3]
Mass Spectrometry Issues
Q1: I am observing poor signal intensity or no peaks for my this compound derivative in ESI-MS. A1:
-
Check Sample Concentration: The sample may be too dilute. Conversely, a highly concentrated sample can cause ion suppression.[7]
-
Optimize Ionization Source: Adjust ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters can significantly impact ionization efficiency.[7]
-
Change Ionization Mode: Try both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes. This compound has been successfully analyzed in positive mode, detecting the [M+Na]⁺ adduct.[2]
-
Verify Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[7]
-
Check for Leaks: Air leaks in the system can lead to a loss of sensitivity and sample contamination.[8]
Q2: My high-resolution mass data shows poor mass accuracy. A2:
-
Perform Regular Mass Calibration: The instrument must be calibrated regularly using an appropriate standard calibration mix for the desired mass range.[7]
-
Maintain Stable Lab Conditions: Ensure stable temperature and humidity in the laboratory, as fluctuations can affect instrument performance.
-
Instrument Maintenance: Contaminants within the ion source or mass analyzer can drift and degrade mass accuracy. Follow a regular maintenance schedule.[7]
Q3: Why are my sesquiterpenoid derivatives not showing up in GC-MS analysis? A3: Sesquiterpenoids have higher boiling points and molecular weights than monoterpenes and may not volatilize under standard GC conditions.[9] To improve recovery, you can:
-
Increase Final Oven Temperature: Use a higher final oven temperature (e.g., hold at 280°C) for a sufficient duration (e.g., 20-30 minutes) to ensure elution.[10]
-
Use Headspace Analysis with Additives: Adding a carrier solvent like water and salt (NaCl) to the headspace vial can increase the vapor pressure of semi-volatile compounds.[9]
-
Consider LC-MS: For non-volatile or thermally labile derivatives, HPLC coupled with mass spectrometry (HPLC-MS) is a more suitable technique.[11]
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (2) in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 51.8 | 2.68 (m) |
| 2 | 31.5 | 1.95 (m), 1.65 (m) |
| 3 | 34.9 | 2.12 (m), 1.83 (m) |
| 4 | 137.6 | - |
| 5 | 124.9 | 5.65 (s) |
| 6 | 28.7 | 2.25 (m) |
| 7 | 40.1 | 2.33 (m) |
| 8 | 45.3 | - |
| 9 | 49.8 | 2.45 (m) |
| 10 | 41.9 | 1.75 (m) |
| 11 | 148.9 | - |
| 12 | 171.2 | - |
| 13 | 12.3 | 1.80 (s) |
| 14 | 22.5 | 1.05 (d, 6.8) |
| 15 | 22.4 | 1.03 (d, 6.8) |
Data adapted from the initial discovery and structural elucidation studies.[1][2]
Experimental Protocols
Protocol 1: Extraction and Isolation of Asperaculane Derivatives
This protocol is based on the methods used for the initial isolation of Asperaculanes.[12]
-
Fungal Cultivation: Cultivate the fungus Aspergillus aculeatus on solid YES plates at 30°C for approximately 5 days.
-
Extraction:
-
Chop the solid agar into small pieces.
-
Submerge the agar pieces in a 1:1 mixture of CH₂Cl₂/MeOH and let them saturate for 24 hours. Repeat this process twice.
-
Filter the combined extracts and evaporate them in vacuo to obtain a raw residue.
-
-
Partitioning:
-
Suspend the residue in water.
-
Perform a liquid-liquid partition with ethyl acetate (EtOAc) three times.
-
Combine the EtOAc layers and evaporate in vacuo to yield a crude extract.
-
-
Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute with CH₂Cl₂/MeOH mixtures of increasing polarity to fractionate the extract.
-
Further purify the relevant fractions using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water.
-
Protocol 2: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width, number of scans (typically 8-16), and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (often several thousand) and a relaxation delay of at least 2 seconds to obtain a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY: Use standard parameters to identify ¹H-¹H spin systems.
-
HSQC/HMQC: Optimize for a one-bond ¹JCH coupling constant of ~145 Hz to correlate protons to their attached carbons.
-
HMBC: Optimize for long-range coupling constants (²JCH, ³JCH) of ~8 Hz to establish connectivity across the molecule.
-
Visualizations
Caption: Workflow from fungal culture to final structure elucidation.
Caption: Decision tree for troubleshooting poor MS signal intensity.
Caption: A potential mechanism for this compound's cytotoxic effects.
References
- 1. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Asperaculane B Production through Metabolic Engineering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of Asperaculane B through metabolic engineering in fungi, particularly Aspergillus species.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| LOW-YIELD-001 | Why is the yield of this compound consistently low or undetectable after fermentation? | 1. Suboptimal Culture Conditions: The fermentation medium (carbon/nitrogen source, pH, temperature, aeration) may not be conducive to this compound biosynthesis.[1] 2. Silent or Lowly Expressed Biosynthetic Gene Cluster (BGC): The genes responsible for this compound production may not be actively transcribed under standard laboratory conditions. 3. Precursor Limitation: Insufficient supply of the primary precursor, farnesyl pyrophosphate (FPP), can be a major bottleneck. 4. Degradation of this compound: The produced compound might be unstable or degraded by other fungal enzymes. 5. Analytical Method Insensitivity: The method used for detection and quantification (e.g., HPLC) may not be sensitive enough to detect low concentrations of the product.[2] | 1. Optimize Fermentation Parameters: Systematically vary media components, pH, temperature, and agitation/aeration rates. Consider using a design of experiments (DoE) approach. 2. Induce BGC Expression: a) Co-culture with other microorganisms. b) Use chemical inducers (e.g., histone deacetylase inhibitors like sodium butyrate). c) Overexpress a pathway-specific transcription factor if known, or a global regulator of secondary metabolism. 3. Enhance Precursor Supply: a) Overexpress genes in the mevalonate pathway (e.g., HMG-CoA reductase). b) Down-regulate or knockout competing pathways that also use FPP (e.g., ergosterol biosynthesis by repressing ERG9).[3] 4. Analyze Time-Course of Production: Sample the culture at different time points to determine the peak production and assess product stability. Consider extraction from both mycelia and supernatant. 5. Optimize Analytical Method: a) Develop a more sensitive HPLC-MS method. b) Concentrate the sample before analysis. c) Use a certified standard of a related nordaucane sesquiterpenoid for initial method development if an this compound standard is unavailable. |
| GEN-MOD-001 | I have transformed Aspergillus aculeatus with a gene overexpression cassette, but I don't see an increase in this compound production. What could be wrong? | 1. Failed Transformation or Integration: The target DNA may not have been successfully integrated into the fungal genome. 2. Incorrect Locus of Integration: Random integration may have occurred in a transcriptionally silent region of the genome. 3. Low Expression of the Integrated Gene: The chosen promoter may not be strong enough or may be silenced. 4. The Overexpressed Gene is Not the Rate-Limiting Step: Another enzyme in the pathway could be the bottleneck. 5. Toxicity of the Overexpressed Protein or Product: High levels of the engineered protein or an intermediate metabolite could be toxic to the fungus, inhibiting growth and overall production. | 1. Verify Transformation: a) Perform PCR on genomic DNA from putative transformants to confirm the presence of the transgene. b) Use Southern blotting to confirm integration and determine copy number. 2. Targeted Integration: Use a homologous recombination-based approach to target the cassette to a known transcriptionally active locus.[4] 3. Use a Strong, Constitutive Promoter: Employ a well-characterized strong promoter, such as PgpdA or Ptef1, to drive the expression of your gene of interest.[5][6] 4. Systems Biology Approach: a) Perform transcriptomic (RNA-seq) and proteomic analyses to compare the wild-type and engineered strains to identify other potential bottlenecks. b) Consider overexpressing multiple pathway genes simultaneously. 5. Use an Inducible Promoter: Employ an inducible expression system (e.g., Tet-on) to control the timing and level of gene expression, which can mitigate toxicity issues.[5] |
| ANALYSIS-001 | I am having difficulty quantifying this compound from my culture extracts due to co-eluting peaks in my HPLC analysis. | 1. Inadequate Chromatographic Separation: The HPLC method (column, mobile phase, gradient) is not optimized for resolving this compound from other metabolites. 2. Matrix Effects: Other compounds in the crude extract are interfering with the detection of the target compound. 3. Lack of a Pure Standard: Difficulty in confirming the identity of the this compound peak without a reference standard. | 1. Optimize HPLC Method: a) Try a different stationary phase (e.g., phenyl-hexyl instead of C18). b) Adjust the mobile phase composition and gradient profile to improve resolution. c) Vary the column temperature. 2. Sample Clean-up: a) Use solid-phase extraction (SPE) to partially purify the extract before HPLC analysis. b) Perform a liquid-liquid extraction to separate compounds based on polarity. 3. Peak Identification: a) Use HPLC coupled with high-resolution mass spectrometry (HRMS) to identify the peak corresponding to the mass of this compound. b) If possible, purify a small amount of the compound for NMR analysis to confirm its structure. |
Frequently Asked Questions (FAQs)
1. What is the likely biosynthetic origin of this compound?
This compound is a nordaucane sesquiterpenoid.[5] Sesquiterpenoids are synthesized from the C15 precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway.[7] The biosynthesis of this compound is hypothesized to involve a sesquiterpene synthase (STS) that cyclizes FPP to a daucane scaffold, followed by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases that perform oxidative modifications and cleavage to yield the final nordaucane structure.
2. Where can I find the gene cluster for this compound biosynthesis in Aspergillus aculeatus?
Currently, the specific biosynthetic gene cluster for this compound has not been publicly characterized. To identify it, you could sequence the genome of Aspergillus aculeatus and search for putative sesquiterpene synthase genes. These genes are often found clustered with genes encoding tailoring enzymes like P450s and dehydrogenases. Comparative genomics with other fungi that produce sesquiterpenoids can also provide clues.
3. What are the key precursor pathways to target for increasing this compound production?
The primary precursor for all sesquiterpenoids is FPP, which is synthesized via the mevalonate pathway. Therefore, key metabolic engineering targets include:
-
Upregulation of the Mevalonate Pathway: Overexpressing genes such as hmgR (encoding HMG-CoA reductase), which is often a rate-limiting step.
-
Downregulation of Competing Pathways: The main competing pathway for FPP is sterol biosynthesis. Knocking down or repressing the gene for squalene synthase (ERG9), which converts FPP to squalene, can redirect metabolic flux towards sesquiterpenoid production.[3]
4. What are the most effective genetic transformation methods for Aspergillus aculeatus?
Both protoplast-mediated transformation (PMT) and Agrobacterium tumefaciens-mediated transformation (AMT) have been successfully used for Aspergillus aculeatus.[8][9] AMT is often preferred as it does not require the preparation of protoplasts and can lead to a higher frequency of single-copy integrations.[4][10]
5. Which promoters are recommended for strong constitutive gene expression in Aspergillus?
For high-level constitutive expression of biosynthetic genes, the glyceraldehyde-3-phosphate dehydrogenase gene promoter (PgpdA) and the translation elongation factor 1 alpha gene promoter (Ptef1) are commonly used and have been shown to be effective in various Aspergillus species.[5][6]
Data Presentation
Table 1: Examples of Sesquiterpenoid Production Enhancement in Engineered Fungi
| Host Organism | Target Sesquiterpenoid | Metabolic Engineering Strategy | Titer Improvement (Fold Increase) | Final Titer | Reference |
| Saccharomyces cerevisiae | α-santalene | Overexpression of FPP synthase and α-santalene synthase as a fusion protein; ERG9 downregulation | ~1.7-fold (over non-fusion) | 47.6 mg/L | [3] |
| Saccharomyces cerevisiae | α-humulene | Overexpression of mevalonate pathway genes; ERG9 downregulation | - | 101.7 mg/L | [3] |
| Chlamydomonas reinhardtii | Patchoulol | Knockdown of squalene synthase (SQS) | ~12-fold | 2.33 mg/L | [11] |
Note: Data on this compound specifically is not available. This table provides examples from other sesquiterpenoid engineering projects to serve as a benchmark.
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (AMT) of Aspergillus aculeatus
This protocol is adapted from established methods for Aspergillus transformation.[8]
-
Preparation of A. tumefaciens
-
Introduce your binary vector (containing your gene of interest and a selection marker like hygromycin resistance) into A. tumefaciens strain (e.g., AGL-1) via electroporation.
-
Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics at 28°C overnight.
-
Inoculate the overnight culture into induction medium (IM) supplemented with 200 µM acetosyringone. Grow at 28°C until the OD660 reaches 0.6-0.8.
-
-
Preparation of A. aculeatus Spores
-
Grow A. aculeatus on a PDA plate at 28°C for 5-7 days until sporulation.
-
Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores with sterile water and resuspend in sterile water to a final concentration of 10^7 spores/mL.
-
-
Co-cultivation
-
Mix 100 µL of the A. aculeatus spore suspension (10^6 spores) with 100 µL of the induced A. tumefaciens culture.
-
Spread the mixture onto a cellophane membrane placed on an IM plate supplemented with 200 µM acetosyringone.
-
Co-cultivate at 24°C for 48-72 hours.
-
-
Selection of Transformants
-
Transfer the cellophane membrane to a PDA plate containing a selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to kill A. tumefaciens (e.g., 200 µg/mL cefotaxime).
-
Incubate at 28°C for 5-7 days until resistant colonies appear.
-
Subculture the resistant colonies onto fresh selective media to obtain pure cultures.
-
Protocol 2: Overexpression of a Putative Biosynthetic Gene in A. aculeatus
-
Vector Construction
-
Amplify the gene of interest (e.g., a putative sesquiterpene synthase) from A. aculeatus genomic DNA.
-
Clone the gene into an Aspergillus expression vector behind a strong constitutive promoter (e.g., PgpdA).
-
The vector should also contain a selectable marker (e.g., hph for hygromycin resistance) and sequences for homologous recombination if targeted integration is desired.
-
-
Fungal Transformation
-
Transform A. aculeatus with the overexpression vector using the AMT protocol described above.
-
-
Verification of Transformants
-
Isolate genomic DNA from putative transformants.
-
Confirm the presence of the transgene via PCR.
-
(Optional) Perform Southern blot analysis to confirm integration and determine the copy number of the transgene.
-
Perform RT-qPCR to confirm the overexpression of the target gene at the transcript level.
-
-
Phenotypic Analysis
-
Cultivate the confirmed transformants and the wild-type strain in a suitable production medium.
-
Extract the secondary metabolites and analyze for this compound production using HPLC or HPLC-MS.
-
Protocol 3: HPLC Quantification of this compound
This is a general protocol that should be optimized for your specific instrument and column.
-
Sample Preparation
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Extract the mycelium with methanol or acetone, followed by evaporation of the solvent and partitioning between ethyl acetate and water.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Resuspend the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a lower percentage of B, and gradually increase to 100% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a related compound or a purified standard (e.g., 210 nm and 254 nm). For higher specificity and sensitivity, use a mass spectrometer (MS) detector.
-
Quantification: Create a standard curve using a purified standard of this compound or a related sesquiterpenoid. Calculate the concentration in the sample based on the peak area.
-
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound and key metabolic engineering targets.
Caption: A general workflow for the metabolic engineering of Aspergillus aculeatus.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Gene Expression on Demand: an Inducible, Tunable, and Metabolism-Independent Expression System for Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agrobacterium tumefaciens-mediated transformation of Aspergillus aculeatus for insertional mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Asperaculane B's Antimalarial Activity Across Plasmodium falciparum Strains
A comprehensive guide for researchers and drug development professionals on the in vitro antimalarial efficacy of the fungal metabolite Asperaculane B. This document provides a comparative overview of its activity, detailed experimental protocols for validation, and visualizations of relevant biological pathways and workflows.
Introduction
This compound, a sesquiterpenoid derived from the fungus Aspergillus aculeatus, has emerged as a promising dual-action antimalarial agent.[1][2] It exhibits inhibitory activity against both the asexual erythrocytic stages of Plasmodium falciparum, the deadliest species of human malaria parasite, and the sexual stages responsible for transmission to mosquitoes.[1][2] This dual functionality presents a significant advantage in the context of malaria control and elimination strategies, which increasingly call for compounds that can both treat the disease and block its spread. This guide provides a detailed comparison of this compound's activity, where available, alongside established antimalarial drugs against various P. falciparum strains, and furnishes the necessary experimental protocols for its validation.
Data Presentation: Comparative Antimalarial Activity
While specific data on the validation of this compound across a wide range of drug-sensitive and drug-resistant P. falciparum strains is not yet extensively published, this section presents its known half-maximal inhibitory concentrations (IC50) and compares them with those of standard antimalarial drugs against well-characterized laboratory strains. The data for this compound is based on initial findings, and further research is required to establish a comprehensive resistance profile.
| Compound | P. falciparum Strain | IC50 (µM) - Asexual Stage | IC50 (µM) - Transmission Blocking | Reference(s) |
| This compound | Unspecified | 3 | 7.89 | [1][2] |
| Chloroquine | 3D7 (Sensitive) | 0.016 ± 0.0037 | Not applicable | [3] |
| K1 (Resistant) | 0.380 ± 0.055 | Not applicable | [3] | |
| Artemisinin | 3D7 (Sensitive) | 0.007 - 0.02 | Not applicable | [4] |
| W2 (Resistant) | 0.003 - 0.012 | Not applicable | [4] | |
| Mefloquine | 3D7 (Sensitive) | 0.027 ± 0.017 | Not applicable | [4] |
| V1/S (Resistant) | 0.158 ± 0.075 | Not applicable | [4] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to validate the antimalarial activity of this compound and other compounds.
Plasmodium falciparum Asexual Stage Culture
This protocol outlines the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum cryopreserved stocks (e.g., 3D7, K1, Dd2 strains)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax II.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks
Procedure:
-
Thaw cryopreserved parasite stocks rapidly in a 37°C water bath.
-
Transfer the thawed parasites to a sterile centrifuge tube and slowly add 5 volumes of 1.2% NaCl solution, followed by centrifugation.
-
Wash the parasite pellet with CCM.
-
Resuspend the pellet in CCM at a 5% hematocrit with fresh human erythrocytes.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[5][6]
-
Maintain the culture by changing the medium daily and splitting the culture every 48-72 hours to maintain parasitemia between 1-5%.[7][8]
In Vitro Asexual Stage Drug Sensitivity Assay (SYBR Green I-based)
This assay is used to determine the IC50 value of a compound against the asexual stages of P. falciparum.[6][9][10]
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound and other test compounds, serially diluted
-
96-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Add 100 µL of CCM to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[11][12][13]
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA assesses the ability of a compound to block the transmission of gametocytes from a blood meal to mosquitoes.[5][11][12]
Materials:
-
Mature P. falciparum gametocyte culture (stage V)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for 4-6 hours)
-
Human serum (non-immune) and erythrocytes
-
This compound at various concentrations
-
Membrane feeding apparatus with a water jacket maintained at 37°C
-
Parafilm® membrane
Procedure:
-
Prepare the infectious blood meal by mixing mature gametocyte culture with human serum and erythrocytes to a final hematocrit of 50%.
-
Add this compound at the desired concentrations to the test blood meals. Include a vehicle control (e.g., DMSO).
-
Place the blood meal into the membrane feeder covered with Parafilm®.
-
Allow mosquitoes to feed on the blood meal for 30-45 minutes in the dark.
-
Separate the fed mosquitoes and maintain them on a sugar solution at 26-28°C and ~80% humidity.
-
After 7-9 days, dissect the mosquito midguts and stain with 0.1% mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
Calculate the percentage of transmission reduction by comparing the mean oocyst number in the test groups to the control group.[7][14]
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of a compound to human cell lines to assess its selectivity for the parasite.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium for the specific cell line
-
This compound, serially diluted
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Seed the human cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).
Mandatory Visualization
This compound's Proposed Transmission-Blocking Mechanism
The following diagram illustrates the proposed mechanism by which this compound inhibits the transmission of P. falciparum to the mosquito vector. It is thought to interfere with the interaction between the parasite and the mosquito's Fibrinogen-Related Protein 1 (FREP1).[8][13][15]
Caption: Proposed mechanism of this compound's transmission-blocking activity.
Experimental Workflow for Antimalarial Drug Sensitivity Testing
This diagram outlines the key steps involved in the in vitro validation of an antimalarial compound's efficacy.
Caption: Workflow for in vitro antimalarial drug sensitivity and cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 7. d-nb.info [d-nb.info]
- 8. Anopheles Midgut FREP1 Mediates Plasmodium Invasion* | Semantic Scholar [semanticscholar.org]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data | Parasitology | Cambridge Core [cambridge.org]
- 13. Anopheles Midgut FREP1 Mediates Plasmodium Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualification of standard membrane-feeding assay with Plasmodium falciparum malaria and potential improvements for future assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of Asperaculane B and Artemisinin Efficacy
In the landscape of drug discovery, particularly for parasitic diseases and oncology, both natural and semi-synthetic compounds continue to be a vital source of novel therapeutic agents. This guide provides a detailed comparative analysis of two such compounds: Asperaculane B, a fungal metabolite, and Artemisinin, a well-established antimalarial drug also investigated for its anticancer properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting these findings.
Overview of this compound and Artemisinin
This compound is a sesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus.[1][2] Recent studies have highlighted its potential as a dual-functional antimalarial agent, demonstrating activity against both the asexual and sexual stages of Plasmodium falciparum, the deadliest malaria parasite.[3][4][5][6]
Artemisinin , and its derivatives (e.g., artesunate, artemether), are sesquiterpene lactones derived from the sweet wormwood plant, Artemisia annua.[7] They are the cornerstone of modern malaria treatment, recommended by the World Health Organization (WHO) as part of artemisinin-based combination therapies (ACTs) for uncomplicated falciparum malaria.[7] Beyond its antimalarial prowess, artemisinin has garnered significant interest for its potential anticancer activities.[8]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Artemisinin against Plasmodium falciparum and various cancer cell lines.
Table 1: Antimalarial Efficacy against Plasmodium falciparum
| Compound | Parasite Stage | IC50 (µM) | Reference |
| This compound | Asexual (blood stage) | 3 | [3][5][6] |
| Sexual (transmission) | 7.89 | [3][5] | |
| Artemisinin | Asexual (blood stage) | ~0.001 - 0.02 | |
| Artesunate | Asexual (blood stage) | ~0.0006 - 0.002 | [9] |
Note: IC50 values for Artemisinin and its derivatives can vary depending on the P. falciparum strain and the specific assay conditions.
Table 2: Cytotoxicity against Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | > 50 | [1][6] |
| CHO | Normal Hamster Ovary | > 50 | [1] | |
| HEK293 | Human Embryonic Kidney | > 120 | [6] | |
| Artemisinin | Multiple Cancer Cell Lines | Various | Varies widely (typically in the low µM range) | [10] |
| Arteannuin-B | 8 Cancer Cell Lines | Various | ~10-fold more cytotoxic than Artemisinin | [10] |
Mechanism of Action
The mechanisms by which this compound and Artemisinin exert their therapeutic effects are distinct, offering different avenues for drug development.
This compound: The antimalarial action of this compound, particularly its transmission-blocking activity, is attributed to its ability to inhibit the interaction between the Plasmodium falciparum parasite and the mosquito midgut protein, Fibrinogen-Related Protein 1 (FREP1).[3][6] This interaction is crucial for the parasite's development within the mosquito vector. The precise mechanism of action against the asexual blood stage of the parasite is currently unknown.[3][6]
Artemisinin: The prevailing mechanism of action for artemisinin and its derivatives involves iron-mediated cleavage of the endoperoxide bridge within the molecule. This process generates reactive oxygen species (ROS), which subsequently damage parasite proteins and other macromolecules, leading to parasite death. In the context of cancer, the higher iron content in cancer cells compared to normal cells is thought to contribute to the selective cytotoxicity of artemisinins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a generalized experimental workflow for assessing antimalarial drug efficacy.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of efficacy data.
This compound Antimalarial Assays (as described in cited literature):
-
Asexual Stage Activity: P. falciparum cultures are synchronized and treated with varying concentrations of this compound. After a 72-hour incubation period, parasitemia is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which correlates with parasite growth, is used to calculate the IC50 value.
-
Transmission-Blocking Activity (Standard Membrane Feeding Assay - SMFA): Anopheles mosquitoes are fed with a P. falciparum gametocyte culture mixed with the test compound. After 7-9 days, the mosquito midguts are dissected, and the number of oocysts is counted. The percentage inhibition of oocyst formation compared to a control group is used to determine the transmission-blocking activity.
Artemisinin Antimalarial and Cytotoxicity Assays (General Protocols):
-
Antimalarial Assays: Similar to the protocols for this compound, in vitro susceptibility of P. falciparum to artemisinin and its derivatives is commonly determined using SYBR Green I or other DNA-intercalating dyes, or through microscopic counting of parasites.
-
Cytotoxicity Assays (e.g., MTT or SRB assay): Cancer cell lines are seeded in 96-well plates and treated with a range of drug concentrations. After a specified incubation period, cell viability is assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured to determine the percentage of cell growth inhibition and calculate the IC50 value.
Conclusion
This compound emerges as a promising early-stage antimalarial candidate with a unique dual-action profile, notably its ability to block parasite transmission. Its low cytotoxicity against human cell lines is also a favorable characteristic. In comparison, Artemisinin and its derivatives are highly potent and clinically established antimalarials with a well-characterized mechanism of action. While this compound's potency against the asexual stage of P. falciparum is lower than that of artemisinin, its distinct mode of action, particularly in blocking transmission, warrants further investigation and could be a valuable tool in malaria eradication efforts. The exploration of this compound's potential anticancer activity is still in its infancy and requires further research to draw any meaningful comparisons with the established, albeit still investigational, anticancer effects of artemisinins. This comparative guide highlights the ongoing importance of natural products in drug discovery and provides a foundational understanding for future research and development in these critical therapeutic areas.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 8. cancerchoices.org [cancerchoices.org]
- 9. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
Asperaculane B: A Fungal Sesquiterpenoid with Dual-Action Antimalarial Potential
A promising new contender in the fight against malaria, Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus, demonstrates a dual-action capability by inhibiting both the asexual blood stages and the transmissible sexual stages of the Plasmodium falciparum parasite. This unique characteristic, coupled with its low cytotoxicity, positions this compound as a significant lead compound for the development of next-generation antimalarial drugs that can both treat the disease and prevent its spread.
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. The discovery of novel antimalarial agents with unique mechanisms of action is therefore a critical research priority. Sesquiterpenoids, a class of natural products, have historically been a rich source of antimalarial drugs, most notably artemisinin and its derivatives. This guide provides a comparative overview of this compound against other prominent sesquiterpenoid antimalarials, supported by experimental data.
Performance Comparison of Sesquiterpenoid Antimalarials
The in vitro antiplasmodial activity of this compound and other selected sesquiterpenoid antimalarials against the asexual erythrocytic stages of P. falciparum is summarized in Table 1. The data highlights the potent activity of artemisinin and its derivatives, which exhibit IC50 values in the nanomolar range. This compound demonstrates significant activity in the low micromolar range, comparable to other non-artemisinin sesquiterpenoids. A key advantage of this compound is its transmission-blocking activity, a feature not prominently reported for all other compounds in this class.
| Compound | Sesquiterpenoid Class | Molecular Weight ( g/mol ) | P. falciparum Strain(s) | IC50 (µM) - Asexual Stage | IC50 (µM) - Transmission Blocking | CC50 (µM) - Mammalian Cells | Selectivity Index (SI) |
| This compound | Nordaucane | 252.33 | Not Specified | 3 | 7.89 | >50 (HeLa, CHO) | >16.7 |
| Artemisinin | Dihydroartemisinin | 282.33 | Various | 0.007 - 0.02 | - | >100 (various) | >5000 |
| Artesunate | Dihydroartemisinin derivative | 384.42 | Various | ~0.003 - 0.005 | - | >100 (various) | >20000 |
| Artemether | Dihydroartemisinin derivative | 298.37 | Various | ~0.003 - 0.005 | - | >100 (various) | >20000 |
| Arteether | Dihydroartemisinin derivative | 312.40 | Various | ~0.003 - 0.005 | - | >100 (various) | >20000 |
| Vernodalin | Sesquiterpene Lactone | 360.36 | W2 (CQ-resistant) | 1.87 µg/mL (~5.19 µM) | - | - | - |
| Vernodalol | Sesquiterpene Lactone | 392.40 | W2 (CQ-resistant) | 4.8 µg/mL (~12.23 µM) | - | 11.13 - 12.12 (JIMT-1, MCF-10A) | ~0.9-1.0 |
| Muzigadial | Drimane | 248.32 | D10 (CQ-sensitive) | 0.31 µg/mL (~1.25 µM) | - | 1.18 (CHO) | ~0.94 |
Table 1: Comparative in vitro activity of this compound and other sesquiterpenoid antimalarials. IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit parasite growth by 50%. CC50 (50% cytotoxic concentration) is the concentration required to cause 50% cell death in mammalian cell lines. The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the compound's specificity for the parasite over host cells. A higher SI value is desirable.
Experimental Methodologies
The determination of the antiplasmodial activity and cytotoxicity of these compounds typically involves standardized in vitro assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 values of antimalarial compounds against the asexual stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Protocol:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in complete RPMI-1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: The test compounds are serially diluted in 96-well microplates.
-
Incubation: Parasitized red blood cells (at a specific parasitemia and hematocrit) are added to the wells containing the drug dilutions and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by non-linear regression analysis.
In Vitro Transmission-Blocking Assay (Standard Membrane Feeding Assay)
This assay assesses the ability of a compound to inhibit the development of the sexual stages of the parasite in the mosquito vector.
Protocol:
-
Gametocyte Culture: Mature P. falciparum gametocytes are cultured in vitro.
-
Drug Treatment: The test compound is added to the gametocyte culture at various concentrations.
-
Membrane Feeding: The treated gametocyte culture is mixed with human erythrocytes and serum and fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
Oocyst Counting: After approximately 7-10 days, the mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts (the developmental stage of the parasite in the mosquito) is counted under a microscope.
-
Data Analysis: The oocyst number in the drug-treated groups is compared to the control group to determine the transmission-blocking activity. The IC50 is the concentration of the compound that reduces the oocyst number by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of compounds on mammalian cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Mammalian cells (e.g., HeLa, HepG2, or CHO) are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The mechanisms of action of sesquiterpenoid antimalarials vary, providing different avenues for therapeutic intervention.
This compound: Targeting Parasite Transmission
This compound has been shown to inhibit the interaction between the mosquito's FREP1 (fibrinogen-related protein 1) and the parasite.[1] FREP1 is a crucial factor in the mosquito's midgut that facilitates the invasion of Plasmodium ookinetes. By disrupting this interaction, this compound effectively blocks the transmission of the parasite from humans to mosquitoes. The precise molecular mechanism by which this compound inhibits the asexual blood stages is still under investigation.
Caption: this compound's transmission-blocking mechanism.
Artemisinin and its Derivatives: The Power of the Endoperoxide Bridge
The antimalarial activity of artemisinin and its derivatives is critically dependent on their endoperoxide bridge. The proposed mechanism involves the activation of this bridge by heme, which is derived from the digestion of hemoglobin by the parasite within the infected red blood cell. This activation generates reactive oxygen species (ROS) and carbon-centered radicals that alkylate and damage a multitude of parasite proteins, leading to parasite death.
Caption: Mechanism of action of Artemisinin.
Other Sesquiterpene Lactones
Many other sesquiterpene lactones from various plant sources exhibit antiplasmodial activity. While their exact mechanisms are not as well-defined as that of artemisinin, it is believed that the α,β-unsaturated carbonyl group present in many of these compounds can act as a Michael acceptor, reacting with nucleophilic groups in parasite enzymes and proteins, thereby disrupting their function.
Conclusion
This compound represents a significant addition to the pipeline of potential antimalarial drugs. Its dual activity against both the disease-causing asexual stages and the transmission-enabling sexual stages of P. falciparum offers a compelling strategy to not only treat malaria but also to curb its spread. While its in vitro potency against the asexual stage is more moderate compared to the artemisinin class of drugs, its unique transmission-blocking mechanism and favorable safety profile warrant further investigation and development. The diverse chemical space of sesquiterpenoids continues to be a valuable resource in the quest for new and effective therapies to combat the global threat of malaria.
References
A Head-to-Head Comparison of Asperaculane B and Chloroquine for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the fungal metabolite Asperaculane B and the conventional antimalarial drug, chloroquine. The following sections detail their mechanisms of action, in vitro efficacy against Plasmodium falciparum, and the experimental protocols used to generate this data.
I. Overview and Mechanism of Action
This compound , a sesquiterpenoid isolated from the fungus Aspergillus aculeatus, has emerged as a promising antimalarial candidate with a dual mechanism of action.[1][2][3] It exhibits activity against both the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and the sexual stages, which are crucial for transmission to mosquitoes.[1][2][3] While the precise mechanism against the asexual stages is yet to be fully elucidated, its transmission-blocking activity is attributed to the inhibition of the interaction between the parasite and the mosquito midgut protein, Fibrinogen-Related Protein 1 (FREP1).[1][4][5][6] This interference prevents the parasite from successfully infecting the mosquito vector, thereby halting the spread of the disease.[1][4][5][6]
Chloroquine , a synthetic 4-aminoquinoline, has been a cornerstone of antimalarial treatment for decades.[7] Its primary mechanism of action targets the asexual erythrocytic stages of the malaria parasite.[8] Chloroquine accumulates in the parasite's acidic digestive vacuole and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[8] By inhibiting the polymerization of heme into hemozoin, chloroquine leads to a buildup of toxic free heme, ultimately causing parasite death.[8] However, the widespread emergence of chloroquine-resistant P. falciparum strains has significantly limited its clinical efficacy in many malaria-endemic regions.[8]
II. Quantitative Performance Data
The following table summarizes the in vitro efficacy of this compound and chloroquine against P. falciparum. It is important to note that the data for each compound were generated in separate studies and under potentially different experimental conditions.
| Compound | Target Stage | P. falciparum Strain(s) | IC50 | Reference(s) |
| This compound | Asexual | Not Specified | 3 µM | [1][2][3][9] |
| Transmission (Sexual) | Not Specified | 7.89 µM | [1][2][3][9] | |
| Chloroquine | Asexual | Chloroquine-Sensitive (e.g., 3D7, HB3) | ~10-30 nM | [10][11][12] |
| Asexual | Chloroquine-Resistant (e.g., Dd2, K1) | >100 nM | [8][11] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The IC50 values for chloroquine can vary significantly depending on the parasite strain's resistance profile.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antimalarial activity of this compound and chloroquine.
A. In Vitro Antiplasmodial Activity Assay (Asexual Stage)
This protocol is a generalized representation based on common methodologies like the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the [³H]-hypoxanthine incorporation assay.[13][14][15][16][17]
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
Test compounds (this compound, chloroquine) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., SYBR Green I lysis buffer, pLDH assay reagents, or [³H]-hypoxanthine)
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Plate reader (fluorescence, absorbance, or scintillation counter)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Drug Plate Preparation: Serially dilute the test compounds in complete culture medium and add them to the wells of a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Inoculation: Prepare a parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) and add it to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
Growth Inhibition Measurement:
-
SYBR Green I Assay: Add SYBR Green I lysis buffer to each well to lyse the erythrocytes and stain the parasite DNA. Measure the fluorescence intensity.
-
pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase, which is an indicator of parasite viability.
-
[³H]-hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine to the culture during the last 24-48 hours of incubation. Harvest the cells and measure the incorporated radioactivity as a marker for parasite nucleic acid synthesis.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Standard Membrane Feeding Assay (SMFA) (Transmission-Blocking)
This protocol is a generalized representation of the Standard Membrane Feeding Assay used to assess the transmission-blocking potential of a compound.[18][19][20][21][22]
Objective: To determine the IC50 of a compound for inhibiting the transmission of P. falciparum to Anopheles mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles mosquitoes (e.g., Anopheles gambiae)
-
Human erythrocytes and serum
-
Membrane feeding apparatus with a water jacket to maintain temperature
-
Parafilm or other suitable membrane
-
Test compound (this compound)
-
Incubator for mosquito maintenance
-
Dissecting microscope
-
Mercurochrome or other staining solution
Procedure:
-
Gametocyte Culture Preparation: Culture P. falciparum to produce mature Stage V gametocytes.
-
Infectious Blood Meal Preparation: Mix the gametocyte culture with human erythrocytes and serum. Add the test compound at various concentrations to the blood meal. A control group with no compound is also prepared.
-
Mosquito Feeding: Place the infectious blood meal in the membrane feeding apparatus maintained at 37°C. Allow starved female mosquitoes to feed on the blood meal through the membrane for a defined period.
-
Mosquito Maintenance: Separate the engorged mosquitoes and maintain them in an incubator under controlled conditions (e.g., 26-28°C and 80% humidity) for 7-10 days to allow for oocyst development.
-
Midgut Dissection and Oocyst Counting: After the incubation period, dissect the midguts of the mosquitoes. Stain the midguts with mercurochrome to visualize the oocysts. Count the number of oocysts per midgut under a microscope.
-
Data Analysis: Determine the transmission-blocking activity by comparing the number of infected mosquitoes and the mean oocyst intensity between the compound-treated and control groups. Calculate the IC50 value, which represents the concentration of the compound that reduces the oocyst intensity by 50%.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Chloroquine's mechanism of action in the parasite's digestive vacuole.
Caption: this compound's proposed transmission-blocking mechanism.
Caption: A generalized workflow for in vitro antiplasmodial assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The fibrinogen-like domain of FREP1 protein is a broad-spectrum malaria transmission-blocking vaccine antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BugBitten Manipulating malaria immunity in Anopheline mosquitoes [blogs.biomedcentral.com]
- 7. escholarship.org [escholarship.org]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. mmv.org [mmv.org]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. In vitro and in vivo analysis of the anti-plasmodial activity of ethanol extract of Phyllanthus nivosus W. Bull leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.malariaworld.org [media.malariaworld.org]
- 20. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
- 21. researchgate.net [researchgate.net]
- 22. Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of Asperaculane B in Drug-Resistant Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of Asperaculane B, a novel sesquiterpenoid with dual-functional antimalarial activity, in the context of widespread drug resistance in Plasmodium falciparum. While direct cross-resistance studies on this compound are not yet available in published literature, this document outlines the necessary experimental comparisons and presents the established methodologies to generate the critical data required for its advancement as a potential new antimalarial agent.
Introduction to this compound and the Challenge of Antimalarial Resistance
This compound, a metabolite isolated from the fungus Aspergillus aculeatus, has emerged as a promising antimalarial lead compound. It exhibits a dual mechanism of action, inhibiting the asexual blood stages of P. falciparum and blocking the transmission of the parasite to mosquitoes.[1][2][3][4] The reported 50% inhibitory concentration (IC50) against the asexual stage is 3 µM, and for transmission blocking, it is 7.89 µM.[1][3]
The development of new antimalarials is critical due to the pervasive issue of drug resistance. P. falciparum has developed resistance to most currently used drugs, including chloroquine and, more recently, artemisinin and its derivatives.[5] This resistance poses a significant threat to global malaria control efforts. Therefore, a crucial step in the preclinical development of any new antimalarial compound is the assessment of its activity against a panel of well-characterized drug-resistant parasite strains to determine its cross-resistance profile.
Proposed Cross-Resistance Panel and Data Comparison
To evaluate the potential of this compound in overcoming existing drug resistance mechanisms, its in vitro activity should be assessed against a panel of P. falciparum laboratory strains with known resistance profiles. The following table outlines a proposed panel and provides a template for presenting the comparative IC50 data.
Table 1: Proposed Comparative In Vitro Activity of this compound Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| Parasite Strain | Resistance Phenotype | Key Resistance Markers | This compound IC50 (µM) | Chloroquine IC50 (µM) | Artemisinin IC50 (nM) |
| 3D7 | Drug-Sensitive | Wild-type pfcrt and pfk13 | Data to be generated | ~ 0.02 | ~ 2 |
| Dd2 | Chloroquine-Resistant | Mutant pfcrt (K76T) | Data to be generated | ~ 0.2 | ~ 1.5 |
| K1 | Chloroquine-Resistant | Mutant pfcrt (K76T) | Data to be generated | ~ 0.3 | ~ 3 |
| W2 | Chloroquine-Resistant, Mefloquine-Resistant | Mutant pfcrt (K76T), Amplified pfmdr1 | Data to be generated | ~ 0.5 | ~ 2.5 |
| IPC 4912 | Artemisinin-Resistant | Mutant pfk13 (C580Y) | Data to be generated | ~ 0.03 | ~ 20 |
| RF12 | Artemisinin-Resistant | Mutant pfk13 (R539T) | Data to be generated | ~ 0.04 | ~ 18 |
Note: IC50 values for chloroquine and artemisinin are approximate and can vary between laboratories.
Experimental Protocols
The following is a detailed methodology for determining the in vitro susceptibility of P. falciparum strains to this compound using the SYBR Green I-based fluorescence assay.
P. falciparum Culture
-
Parasite Strains: A panel of drug-sensitive and drug-resistant P. falciparum strains (as outlined in Table 1) should be used.
-
Culture Conditions: Parasites are to be maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II. Cultures should be incubated at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures should be synchronized at the ring stage by treatment with 5% D-sorbitol before drug sensitivity assays.
SYBR Green I-Based Drug Sensitivity Assay
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.
-
Plate Preparation: this compound and control drugs (chloroquine, artemisinin) are serially diluted in culture medium and dispensed into 96-well black microplates.
-
Parasite Seeding: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension and added to the drug-containing wells.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 0.2 µL/mL SYBR Green I is added to each well. The lysis buffer consists of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated by non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes for evaluating the cross-resistance of this compound.
Caption: Experimental workflow for assessing the in vitro cross-resistance of this compound.
Interpreting Potential Outcomes and Logical Relationships
The results from the proposed study will provide crucial insights into the potential of this compound as a treatment for drug-resistant malaria. The logical relationships between the experimental findings and their implications are outlined below.
Caption: Logical relationships between potential outcomes and their interpretations.
Conclusion
The dual-functional antimalarial activity of this compound makes it an exciting candidate for further investigation. However, a comprehensive understanding of its efficacy against clinically relevant drug-resistant P. falciparum strains is paramount. The experimental framework and methodologies detailed in this guide provide a clear path forward for generating the necessary cross-resistance data. The outcomes of such studies will be instrumental in determining the future trajectory of this compound in the drug development pipeline and its potential role in combating the global health threat of malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. :: Parasites, Hosts and Diseases [parahostdis.org]
Comparative In Vivo Efficacy of Asperaculane B and Standard Antimalarial Drugs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported efficacy of Asperaculane B, a fungal metabolite with antimalarial properties, and standard antimalarial drugs. Due to the nascent stage of research on this compound, this document focuses on its published in vitro data and contextualizes it against the established in vivo efficacy of commonly used antimalarial therapies.
Executive Summary
This compound, a sesquiterpenoid isolated from the fungus Aspergillus aculeatus, has demonstrated promising dual-action antimalarial activity in vitro.[1][2][3] It inhibits both the asexual blood stages of Plasmodium falciparum and the sexual stages responsible for transmission to mosquitoes.[1][2] While this positions this compound as a potential lead for a new class of antimalarials, to date, there is no publicly available data on its in vivo efficacy in animal models or humans. In contrast, standard antimalarial drugs such as chloroquine, artemisinin-based combination therapies (ACTs), and atovaquone-proguanil have well-documented in vivo efficacy profiles from extensive clinical use and research.
This guide presents the available data in a structured format to facilitate comparison and to highlight the current research gap regarding the in vivo performance of this compound.
Section 1: Data Presentation
Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum
| Parameter | Value (µM) | Target Stage | Reference |
| IC50 | 3 | Asexual Stages | [1][3] |
| IC50 | 7.89 | Sexual Stage (Transmission) | [1][3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Standard Antimalarial Drugs
| Drug/Combination | Pathogen | Efficacy Metric | Result | Country/Region | Reference |
| Chloroquine | P. vivax | Cure Rate (28-day) | 98.8% | Ethiopia | [4] |
| Chloroquine | P. falciparum | Cure Rate (28-day) | 100% | Honduras | [5] |
| Chloroquine + Primaquine | P. vivax | Cure Rate (42-day) | 100% | Ethiopia | [6] |
| Artemether-Lumefantrine (ACT) | P. falciparum | Overall Efficacy | 93.4% | Multiple | [7] |
| Artesunate-Amodiaquine (ACT) | P. falciparum | Overall Efficacy | 98% | Multiple | [7] |
| Atovaquone-Proguanil | P. falciparum | Cure Rate (28-day) | >98% | Global | [8] |
| Atovaquone-Proguanil | P. falciparum | Cure Rate (28-day) | 100% | Thailand | [9] |
Section 2: Experimental Protocols
A standardized methodology is crucial for the evaluation of antimalarial drug efficacy. The following are summaries of typical protocols used for in vitro and in vivo assessments.
Protocol 1: In Vitro Asexual Stage Inhibition Assay (this compound)
The inhibitory efficacy of this compound on the asexual development of P. falciparum was determined by adding various concentrations of the compound (dissolved in DMSO) to parasite cultures.[1] The parasitemia was monitored over a three-day period, with the culture medium and compound being replaced on the second day to maintain drug pressure.[1]
Protocol 2: Standard In Vivo Therapeutic Efficacy Study (WHO Protocol)
The World Health Organization (WHO) provides a standard protocol for assessing the therapeutic efficacy of antimalarials.[10] This typically involves:
-
Patient Recruitment: Enrollment of patients with uncomplicated, microscopically confirmed Plasmodium infection.
-
Drug Administration: Supervised administration of a full course of the antimalarial drug.
-
Follow-up: Monitoring of clinical and parasitological parameters on specified days (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).[5]
-
Outcome Classification: Therapeutic response is classified based on clinical and parasitological outcomes.
Protocol 3: The 4-Day Suppressive Test (Peter's Test) in Rodent Models
This is a widely used method to screen for antimalarial activity in vivo.
-
Infection: Mice are inoculated with Plasmodium berghei.
-
Treatment: The test compound is administered orally or via another route for four consecutive days, starting on the day of infection.
-
Assessment: On day 5, thin blood smears are prepared from the tail blood of the mice, and the percentage of parasitemia is determined. The reduction in parasitemia in the treated group compared to an untreated control group indicates the drug's efficacy.
Section 3: Visualizations
Signaling Pathways and Mechanisms of Action
The molecular mechanism of this compound's action against blood-stage malaria is currently unknown.[1] However, it is suggested that its transmission-blocking activity may be due to the inhibition of the interaction between the FREP1 protein in mosquitoes and the parasite.[1]
The mechanisms of standard antimalarial drugs are better characterized. For instance, Atovaquone-Proguanil has a dual mechanism of action. Atovaquone inhibits the parasite's mitochondrial electron transport chain, while the active metabolite of proguanil, cycloguanil, inhibits dihydrofolate reductase, which is essential for DNA synthesis.[11]
Caption: Mechanism of action for Atovaquone-Proguanil.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo antimalarial drug efficacy studies.
References
- 1. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of Chloroquine for the treatment of uncomplicated Plasmodium vivax infection in Shewa Robit, Northeast Ethiopia | PLOS One [journals.plos.org]
- 5. Efficacy of Chloroquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in Honduras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of chloroquine plus primaquine combination therapy against uncomplicated Plasmodium vivax malaria in Limu Kossa District, Jimma Zone, Southwest Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. Malarone Clinical Trials Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
Benchmarking Asperaculane B: A Comparative Guide to its Transmission-Blocking Activity Against Malaria
For Researchers, Scientists, and Drug Development Professionals
The global effort to eradicate malaria hinges on the development of novel therapeutics that not only treat the disease but also prevent its transmission. Asperaculane B, a fungal metabolite isolated from Aspergillus aculeatus, has emerged as a promising candidate with dual functionality against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a comprehensive comparison of this compound's transmission-blocking activity with other antimalarial agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Transmission-Blocking Activity
This compound demonstrates potent inhibition of P. falciparum transmission to Anopheles gambiae mosquitoes. Its efficacy, along with that of other selected antimalarial compounds, is summarized in the tables below.
Table 1: In Vitro Transmission-Blocking Activity against P. falciparum
| Compound | Type | IC50 (Transmission-Blocking) | IC50 (Asexual Stage) | Cytotoxicity (Human Cells) | Reference |
| This compound | Fungal Metabolite | 7.89 µM | 3 µM | Non-toxic | [1][2] |
| Pulixin | Fungal Metabolite | 11 µM | 47 nM | Not reported | [3] |
| Primaquine | 8-Aminoquinoline | 181 ng/mL (~0.7 µM) | 1.3 µM | Can cause hemolysis in G6PD deficient individuals | [4][5] |
| Atovaquone | Naphthoquinone | 16.10 µM (on mature gametocytes) | 1.8 nM | Low | [6] |
Table 2: Transmission-Blocking Efficacy of Clinically Relevant Antimalarials
| Compound | Mechanism of Action | Key Transmission-Blocking Feature | Reference |
| Primaquine | Induces reactive oxygen species, disrupting parasite mitochondrial function. | Active against mature gametocytes (Stage V). | [4] |
| Atovaquone | Inhibits the parasite's mitochondrial electron transport chain. | Primarily active against early-stage gametocytes. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's transmission-blocking activity.
Standard Membrane Feeding Assay (SMFA)
The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for evaluating the transmission-blocking potential of antimalarial compounds.[7][8][9][10][11]
Objective: To determine the effect of a compound on the ability of P. falciparum gametocytes to infect Anopheles mosquitoes.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
Anopheles gambiae mosquitoes (female, 3-5 days old, starved for at least 6 hours)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Human red blood cells and serum
-
Membrane feeding apparatus (e.g., glass feeders with a Parafilm® membrane)
-
Water bath maintained at 37°C
-
Mercurochrome solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Preparation of Infected Blood Meal:
-
Mature gametocyte cultures are diluted with human red blood cells and serum to a final gametocytemia of approximately 0.3%.
-
The test compound is added to the infected blood meal at various concentrations. A solvent control (e.g., DMSO) is run in parallel.
-
-
Mosquito Feeding:
-
The infected blood meal is placed in a membrane feeder maintained at 37°C.
-
Starved female Anopheles gambiae mosquitoes are allowed to feed on the blood meal through the membrane for 15-20 minutes.
-
-
Post-Feeding Maintenance:
-
Unfed mosquitoes are removed.
-
Engorged mosquitoes are maintained in a secure insectary at 26-28°C and ~80% humidity with access to a sugar solution.
-
-
Oocyst Counting:
-
After 7-8 days, mosquito midguts are dissected in a drop of mercurochrome solution.
-
The number of oocysts (the developmental stage of the parasite in the mosquito midgut) is counted under a microscope.
-
-
Data Analysis:
-
The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with the test compound to the number in the control group.
-
The IC50 value (the concentration of the compound that inhibits oocyst formation by 50%) is calculated.
-
Mandatory Visualizations
Proposed Signaling Pathway of this compound Action
This compound is thought to exert its transmission-blocking effect by interfering with the Fibrinogen-Related Protein 1 (FREP1) pathway in the mosquito midgut. FREP1 is a crucial host factor that facilitates the invasion of Plasmodium ookinetes.[12][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contemporary exploitation of natural products for arthropod-borne pathogen transmission-blocking interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa | PLOS One [journals.plos.org]
- 11. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anopheles Midgut FREP1 Mediates Plasmodium Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anopheles Midgut FREP1 Mediates Plasmodium Invasion* | Semantic Scholar [semanticscholar.org]
- 14. TARGETING PLASMODIUM INVASION PATHWAYS IN MOSQUITOES TO BLOCK MALARIA TRANSMISSION [shareok.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
Independent Verification of Asperaculane B: A Comparative Guide to Structure and Purity Analysis
For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for the independent verification of Asperaculane B, a nordaucane sesquiterpenoid isolated from the fungus Aspergillus aculeatus. While a total chemical synthesis of this compound has not been reported in peer-reviewed literature to date, this guide outlines the essential analytical methodologies that would be required to verify the structure and purity of a synthetic sample against the authenticated natural product.
This document details the necessary spectroscopic and chromatographic techniques, presenting expected data in a comparative format and providing standardized experimental protocols. Furthermore, a logical workflow for the verification process is visualized to aid in experimental planning.
Structural Verification: A Multi-Faceted Spectroscopic Approach
The definitive identification of this compound, with the molecular formula C₁₄H₂₀O₃, relies on a combination of advanced spectroscopic techniques to elucidate its unique nordaucane skeleton and stereochemistry.[1] Any synthetic sample must produce data congruent with that of the natural product.
Comparative Spectroscopic Data for this compound
| Technique | Key Observables for this compound | Reference Data (from natural product) | Expected Data (for synthetic product) |
| ¹H NMR | Chemical shifts (δ), coupling constants (J) for all protons. | Specific signals for olefinic, methine, methylene, and methyl protons characteristic of the nordaucane core. | Identical chemical shifts and coupling constants. |
| ¹³C NMR | Chemical shifts (δ) for all 20 carbon atoms. | Characteristic signals for carbonyl, olefinic, and aliphatic carbons. | Identical chemical shifts. |
| HR-ESIMS | High-resolution mass-to-charge ratio (m/z) of the molecular ion. | [M+H]⁺ at m/z 237.1481.[2] | [M+H]⁺ at m/z 237.1485 (calculated).[2] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation signals indicating proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) couplings. | Correlations confirming the connectivity of the carbon skeleton and the positions of substituents. | Identical correlation patterns. |
| ECD | Electronic Circular Dichroism spectrum. | Specific Cotton effects indicating the absolute stereochemistry. | Identical ECD spectrum. |
Experimental Protocols for Structural Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
¹³C NMR: Acquire with a spectral width of 200-240 ppm, using proton decoupling. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, coupling constants, and 2D correlations with the published data for natural this compound.
2. High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and calculate the elemental composition. The measured mass should be within 5 ppm of the calculated mass for C₁₄H₂₁O₃⁺.[2]
Purity Analysis: Ensuring a Homogeneous Sample
The purity of a synthetic compound is critical for its use in biological assays and further research. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules like this compound.
Comparative Purity Data for this compound
| Technique | Parameter | Acceptance Criteria |
| HPLC-UV/DAD | Purity (%) | ≥ 95% |
| Retention Time (tR) | Consistent with an authentic standard of this compound. | |
| Peak Shape | Symmetrical peak without tailing or fronting. | |
| Elemental Analysis | %C, %H | Within ± 0.4% of the calculated values for C₁₄H₂₀O₃. |
Experimental Protocol for Purity Analysis
1. High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical gradient might be: 0-20 min, 30-100% B; 20-25 min, 100% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 210-240 nm).
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Workflow for Independent Verification of this compound
The following diagram illustrates the logical flow of experiments for the comprehensive verification of a sample purported to be this compound.
Caption: Workflow for the verification of synthetic this compound.
Comparative Analysis with Related Diterpenoids
This compound belongs to the larger family of daucane and nordaucane sesquiterpenoids. A comparative analysis of its spectroscopic data with other members isolated from Aspergillus aculeatus, such as Asperaculane A and the Aculenes, can provide further confidence in its structural assignment. While sharing a common biosynthetic origin, subtle differences in their structures will be reflected in their respective NMR and mass spectra. Any synthetic effort should also consider the potential for the formation of these related compounds as byproducts.
References
Safety Operating Guide
Navigating the Safe Disposal of Asperaculane B: A Procedural Guide
Asperaculane B is a solid compound with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31.[4][5] It has been identified as a dual-functional antimalarial agent, inhibiting both the asexual and sexual stages of Plasmodium falciparum.[1][3][6] Given its biological activity, it is imperative to handle and dispose of this compound with care to prevent unintended environmental release or exposure.
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative summary is not possible. However, the key identifying information for this compound is presented below.
| Property | Value |
| CAS Number | 2378379-27-0 |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| Physical Form | Solid[5] |
Experimental Protocol: this compound Disposal
The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements and procedures.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound waste, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
4. Disposal Request:
-
Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.
5. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
In the absence of specific federal or state regulations for this compound, it should be managed as a non-acutely toxic chemical waste. The primary method of disposal for this type of organic solid is typically incineration by a licensed hazardous waste disposal facility. It is crucial to avoid disposing of this compound down the drain or in the regular trash.[7][8][9] Adherence to these general guidelines ensures the safety of laboratory personnel and the protection of the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fungal Metabolite this compound Inhibits Malaria Infection and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2378379-27-0 | MCE [medchemexpress.cn]
- 5. cymitquimica.com [cymitquimica.com]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. uwlax.edu [uwlax.edu]
Essential Safety and Handling Protocols for Asperaculane B
Asperaculane B is a sesquiterpenoid fungal metabolite that has been evaluated for its in vitro cytotoxic activity against human cancer cell lines (HeLa) and one normal hamster cell line (CHO)[1][2]. While one supplier notes that it is non-toxic to human cells in the context of its antimalarial activity, its evaluation as a cytotoxic agent necessitates handling it with appropriate caution in a laboratory setting[3][4]. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general protocols for handling potentially cytotoxic compounds.
Hazard Assessment
Given that this compound has been tested for cytotoxic effects, it should be handled as a potentially hazardous compound. Researchers should assume it may have irritant, toxic, or other harmful properties upon direct contact, inhalation, or ingestion. The Control of Substances Hazardous to Health (COSHH) regulations require employers to assess risks and implement suitable precautions[5].
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[5]. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Specifications & Best Practices |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double GlovesDisposable GownSafety Glasses with Side ShieldsN95/FFP2 Respirator | Gloves : Two pairs of chemotherapy-rated nitrile gloves should be worn. Change immediately if contaminated.Gown : Use a disposable, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves.Eye Protection : Protects against splashes and airborne particles.Respiratory Protection : An N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. |
| Preparing Solutions (e.g., dissolving in solvent) | Double GlovesDisposable GownChemical Splash Goggles or Face Shield | Gloves & Gown : Same as for handling solids.Eye/Face Protection : A full face shield or chemical splash goggles are required to protect against splashes when handling liquids[6].Ventilation : All work should be performed inside a certified chemical fume hood or biological safety cabinet to control exposure[5]. |
| General Laboratory Use | Nitrile GlovesLab CoatSafety Glasses | Gloves : A single pair of nitrile gloves is the minimum requirement.Lab Coat : A standard lab coat should be worn and kept buttoned.Eye Protection : Safety glasses are mandatory at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Before starting, assemble all necessary equipment, including PPE, weighing paper, spatulas, and waste containers.
-
Wear the appropriate PPE as detailed in the table above for handling solids.
-
Carefully weigh the required amount of the solid compound. Use a disposable work mat with an absorbent top layer and a non-slip backing to contain any potential spills[7].
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after weighing. Dispose of cleaning materials as cytotoxic waste.
B. Solubilization:
-
Perform all solution preparation inside a chemical fume hood.
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Ensure the container is securely capped before mixing or vortexing.
-
Label the container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill Management and Disposal Plan
A. Spill Management:
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or generates aerosols, evacuate the immediate area.
-
Don PPE : Before cleaning, don appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if powders are involved[8].
-
Containment : Cover liquid spills with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleaning : Clean the area from the outer edge of the spill towards the center. Use a detergent solution followed by a decontaminating agent if available.
-
Disposal : All materials used for cleanup must be disposed of as cytotoxic waste[8].
B. Disposal Plan: All waste contaminated with this compound must be segregated and disposed of according to institutional and local regulations for cytotoxic or chemical waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste (Gloves, gowns, weighing paper, etc.) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often yellow or purple). | Place all contaminated soft items into a designated cytotoxic waste bag or container[6]. |
| Sharps (Needles, contaminated glassware) | Puncture-proof cytotoxic sharps container. | Do not recap needles. Dispose of all contaminated sharps immediately after use into a designated sharps container[8]. |
| Liquid Waste (Unused solutions, solvent rinses) | Labeled, sealed, and leak-proof chemical waste container. | Collect all liquid waste in a compatible, sealed container. Do not pour down the drain. The container must be clearly labeled as hazardous waste. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from initial assessment to final disposal.
References
- 1. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asperaculanes A and B, two sesquiterpenoids from the fungus Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
